molecular formula C19H16F7N5O3 B11932578 ABT-518 CAS No. 2276680-91-0

ABT-518

Cat. No.: B11932578
CAS No.: 2276680-91-0
M. Wt: 495.4 g/mol
InChI Key: OTPOPNFYEGYICX-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-518 is a useful research compound. Its molecular formula is C19H16F7N5O3 and its molecular weight is 495.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2276680-91-0

Molecular Formula

C19H16F7N5O3

Molecular Weight

495.4 g/mol

IUPAC Name

N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide

InChI

InChI=1S/C19H16F7N5O3/c20-13(21)15-30-29-14(34-15)8-5-9-11(27-6-8)7-31(16(9)32)12-4-2-1-3-10(12)28-17(33)18(22,23)19(24,25)26/h5-6,10,12-13H,1-4,7H2,(H,28,33)/t10-,12-/m1/s1

InChI Key

OTPOPNFYEGYICX-ZYHUDNBSSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C(C(F)(F)F)(F)F)N2CC3=C(C2=O)C=C(C=N3)C4=NN=C(O4)C(F)F

Canonical SMILES

C1CCC(C(C1)NC(=O)C(C(F)(F)F)(F)F)N2CC3=C(C2=O)C=C(C=N3)C4=NN=C(O4)C(F)F

Origin of Product

United States

Foundational & Exploratory

Navigating the Biological Activity of ABT-518: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The designation ABT-518 has been assigned to at least two distinct investigational drug candidates with different mechanisms of action. This technical guide provides an in-depth overview of the biological activities of both the matrix metalloproteinase (MMP) inhibitor and the thrombospondin-1 (TSP-1) analog, which has also been associated with this identifier, though more commonly referred to as ABT-510. This document is structured to clearly delineate the data and experimental contexts for each molecule to prevent ambiguity.

Part 1: this compound, the Matrix Metalloproteinase (MMP) Inhibitor

This compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] These enzymes are crucial in the degradation of the extracellular matrix, a process integral to tumor growth, invasion, and metastasis.[2][3] Developed by Abbott Laboratories, this compound is a phenoxyphenyl sulfone retrohydroxamate that has undergone Phase I clinical trials in cancer patients.[4]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against key MMPs has been quantified, demonstrating high selectivity for gelatinases over collagenase-1 (MMP-1).

Target MMPIC50 (nM)Selectivity vs. MMP-1
MMP-18,900-
MMP-20.78~11,410-fold
MMP-90.5017,800-fold
Pharmacokinetic Profile in Humans

A Phase I clinical trial involving cancer patients who received this compound orally once daily provided the following pharmacokinetic parameters.[5]

ParameterValue
Time to Peak Plasma Level (Tmax)4-8 hours
Estimated Clearance (Cl/F)~3 L/h
Estimated Volume of Distribution (V/F)>70 L
Terminal Half-life (T1/2)20 hours

The study also indicated that this compound is extensively metabolized in humans.[5]

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against specific MMPs.

  • Enzyme Activation: Recombinant human pro-MMPs are activated. For instance, pro-MMP-2 and pro-MMP-9 can be activated by incubation with 4-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: this compound is serially diluted in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate.

  • Substrate Addition: A fluorogenic MMP substrate (e.g., a FRET peptide) is added to initiate the reaction.[6]

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., Ex/Em = 490/525 nm).

  • Data Analysis: The rate of substrate cleavage is calculated from the change in fluorescence. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LC-MS/MS for Pharmacokinetic Analysis

A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) assay can be used to quantify this compound and its metabolites in human plasma.[7]

  • Sample Preparation: Plasma samples are subjected to solid-phase extraction.

  • Chromatographic Separation: The extracted samples are injected onto a C18 column for chromatographic separation.

  • Mass Spectrometric Detection: A triple-quadrupole mass spectrometer is used for sensitive and specific detection of the parent drug and its metabolites.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of MMP-2 and MMP-9. The downstream effects of this inhibition are critical to its anti-cancer activity.

MMP_Inhibition_Pathway cluster_drug Drug Action cluster_processes Cellular Processes cluster_outcomes Therapeutic Outcomes ABT518 This compound MMP2 MMP-2 (Gelatinase A) ABT518->MMP2 Inhibits MMP9 MMP-9 (Gelatinase B) ABT518->MMP9 Inhibits ECM_Degradation Extracellular Matrix Degradation MMP2->ECM_Degradation Promotes MMP9->ECM_Degradation Promotes Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Enables Tumor_Invasion Tumor Cell Invasion ECM_Degradation->Tumor_Invasion Enables Reduced_Tumor_Growth Reduced Tumor Growth & Metastasis Metastasis Metastasis Tumor_Invasion->Metastasis Leads to

Caption: Downstream effects of MMP-2 and MMP-9 inhibition by this compound.

Part 2: The Thrombospondin-1 Analog (Primarily ABT-510)

A second molecule, a thrombospondin-1 (TSP-1) mimetic peptide, has been linked to the this compound identifier in some contexts, though it is more frequently and accurately referred to as ABT-510 in the scientific literature.[8][9][10] This section will focus on the biological activity of this anti-angiogenic agent. ABT-510 is a synthetic nonapeptide analog of a sequence within the type 1 repeats of TSP-1.[8] It has been evaluated in clinical trials for its anti-angiogenic and anti-tumor properties.[11]

Biological Activity

ABT-510 exerts its anti-angiogenic effects through multiple mechanisms, primarily by interacting with cell surface receptors on endothelial cells.

  • Inhibition of Angiogenesis: ABT-510 inhibits endothelial cell migration and tube formation in vitro and blocks neovascularization in in vivo models such as the mouse Matrigel plug assay and the rat corneal angiogenesis assay.[8]

  • Induction of Apoptosis: It induces apoptosis in endothelial cells, a key component of its anti-angiogenic and anti-tumor activity.[12][13] This effect is mediated, in part, through a death receptor-mediated pathway.[11]

  • TGF-β1 Activation: Analogs like ABT-510 have been shown to increase the levels of active transforming growth factor-beta 1 (TGF-β1) in tumors, which can contribute to the inhibition of lactotrope function in prolactinomas.[14]

Experimental Protocols

In Vivo Matrigel Plug Assay

This assay assesses the effect of compounds on angiogenesis in vivo.

  • Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. The test compound (ABT-510) and a pro-angiogenic factor (e.g., bFGF or VEGF) are mixed with the liquid Matrigel.[15][16][17]

  • Injection: The Matrigel mixture is subcutaneously injected into mice, where it forms a solid plug at body temperature.[15][17]

  • Incubation: The plug is left in place for a period of days to allow for vascularization.

  • Analysis: The Matrigel plug is excised, and the extent of new blood vessel formation within the plug is quantified, often through immunohistochemical staining for endothelial cell markers like CD31 or by measuring hemoglobin content.[15][17]

Rat Corneal Micropocket Assay

This is another in vivo model to evaluate angiogenesis.

  • Pellet Preparation: A slow-release pellet containing a pro-angiogenic factor and the test compound (ABT-510) is prepared.[18][19]

  • Implantation: A small pocket is surgically created in the avascular cornea of a rat, and the pellet is implanted.[18][20]

  • Observation: Over several days, new blood vessels may grow from the limbus towards the pellet.

  • Quantification: The extent of neovascularization is quantified by measuring the length and area of the new blood vessels.[19]

Signaling Pathways and Mechanism of Action

The anti-angiogenic activity of ABT-510 is primarily mediated through its interaction with the CD36 and CD47 receptors on endothelial cells.

TSP1_Analog_Pathway cluster_drug Drug Action cluster_signaling Intracellular Signaling cluster_outcomes Biological Outcomes ABT510 ABT-510 (TSP-1 Analog) CD36 CD36 ABT510->CD36 Binds to CD47 CD47 ABT510->CD47 Binds to NO_cGMP Inhibition of NO/cGMP Signaling CD36->NO_cGMP Mediates Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., p59fyn, Caspases) CD36->Apoptosis_Pathway Initiates CD47->NO_cGMP Mediates Anti_Angiogenesis Anti-Angiogenesis NO_cGMP->Anti_Angiogenesis Endothelial_Apoptosis Endothelial Cell Apoptosis Apoptosis_Pathway->Endothelial_Apoptosis Endothelial_Apoptosis->Anti_Angiogenesis Contributes to

Caption: Anti-angiogenic signaling of the TSP-1 analog ABT-510.

Experimental Workflow: In Vivo Angiogenesis Assessment

The following diagram illustrates a typical workflow for assessing the anti-angiogenic properties of a compound like ABT-510 using the Matrigel plug assay.

Angiogenesis_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis cluster_result Result Prep_Matrigel Prepare Matrigel with Pro-angiogenic Factor +/- ABT-510 Inject_Mice Subcutaneous Injection into Mice Prep_Matrigel->Inject_Mice Incubate Incubation Period (e.g., 7-14 days) Inject_Mice->Incubate Excise_Plug Excise Matrigel Plug Incubate->Excise_Plug Quantify_Hemo Quantify Hemoglobin Content Excise_Plug->Quantify_Hemo IHC Immunohistochemistry (e.g., CD31 staining) Excise_Plug->IHC Result Quantification of Angiogenesis Inhibition Quantify_Hemo->Result Microscopy Microscopic Analysis of Vessel Density IHC->Microscopy Microscopy->Result

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Conclusion

The identifier this compound primarily refers to a selective MMP-2 and MMP-9 inhibitor with potential applications in oncology. A separate class of anti-angiogenic compounds, the thrombospondin-1 mimetics, includes the well-documented ABT-510, which has also been associated with the this compound designation. It is imperative for researchers and drug development professionals to distinguish between these two molecules based on their distinct mechanisms of action, molecular targets, and biological effects. This guide has provided a comprehensive overview of the available data for both, aiming to facilitate informed research and development efforts.

References

An In-depth Technical Guide on the Role of MMP-2 and MMP-9 in Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), are zinc-dependent endopeptidases that play a pivotal role in the progression of cancer.[1][2] Their primary function involves the degradation of extracellular matrix (ECM) components, a crucial step in tumor invasion, metastasis, and angiogenesis.[2][3] Elevated expression of MMP-2 and MMP-9 is frequently observed in various human cancers and is often correlated with poor prognosis, increased metastasis, and lower survival rates.[4][5] These enzymes degrade Type IV collagen, a key component of the basement membrane, thereby removing a critical barrier to cancer cell migration.[1][6] Furthermore, their activity releases and activates sequestered growth factors within the ECM, such as VEGF and TGF-β, which further fuel tumor growth and the formation of new blood vessels.[3][4] This guide provides a comprehensive technical overview of the functions of MMP-2 and MMP-9, the signaling pathways that regulate their expression, their clinical significance as prognostic markers, and detailed protocols for their analysis.

Core Roles of MMP-2 and MMP-9 in Cancer Progression

MMP-2 and MMP-9 are instrumental in several hallmark processes of cancer progression. Secreted as inactive zymogens, they are activated extracellularly to exert their proteolytic functions.[7][8]

Extracellular Matrix (ECM) Degradation and Invasion

The fundamental role of MMP-2 and MMP-9 is the degradation of ECM proteins.[2] A primary target is Type IV collagen, the major structural component of the basement membrane, which separates epithelial and endothelial cells from the surrounding stroma.[1][6] By breaking down this barrier, MMP-2 and MMP-9 create pathways for tumor cells to invade surrounding tissues, a critical initial step in the metastatic cascade.[1][9] This uncontrolled ECM degradation provides physical space for tumor expansion and alters the interactions between cancer cells and the surrounding stroma.[4]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size, supplying them with necessary oxygen and nutrients.[3][4] MMP-2 and MMP-9 are potent pro-angiogenic factors.[10] They facilitate angiogenesis through two main mechanisms:

  • ECM Remodeling: By degrading the ECM around existing blood vessels, they allow endothelial cells to migrate and form new vascular structures.[4]

  • Growth Factor Release: They release potent angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), that are sequestered within the ECM.[3][4][8] The increased bioavailability of VEGF triggers the "angiogenic switch," promoting neovascularization.[3][10] Studies have shown a positive correlation between the expression of MMP-2/MMP-9 and VEGF in cancers like gastric carcinoma.[10][11]

Metastasis

Metastasis is a multi-step process involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation into a distant tissue, and colonization. MMPs are implicated in nearly every step. After facilitating local invasion, they continue to degrade the basement membranes of blood vessels, enabling cancer cells to enter the circulation (intravasation).[9] They are also involved in extravasation, where cancer cells exit the bloodstream to form secondary tumors.[6] High expression of both MMP-2 and MMP-9 is strongly associated with lymph node metastasis and the development of distant metastases.[1][12]

Modulation of the Tumor Microenvironment

Beyond ECM degradation, MMP-2 and MMP-9 process a variety of non-ECM substrates, including growth factors, cytokines, and cell surface receptors.[13] This activity alters the tumor microenvironment, influencing inflammation, immune surveillance, and cell signaling.[4] For instance, MMP-9 can cleave osteopontin (OPN), which contributes to metastasis, likely by regulating VEGF.[3] This remodeling can help tumors evade immune detection and modify the infiltration and activity of immune cells.[4]

Signaling Pathways Regulating MMP-2 and MMP-9

The expression of MMP-2 and MMP-9 is tightly regulated at the transcriptional level by various extracellular stimuli, including growth factors and inflammatory cytokines.[9][14] While MMP-2 expression is often considered to be constitutive in many cell types, MMP-9 expression is highly inducible.[9] Activation of cell surface receptors by these stimuli triggers intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which converge on the activation of transcription factors like AP-1 and NF-κB. These transcription factors then bind to promoter regions of the MMP2 and MMP9 genes to initiate transcription.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Receptors Tyrosine Kinase Receptors Cytokine Receptors Growth_Factors->Receptors Cytokines Cytokines (e.g., TNF-α, IL-6) Cytokines->Receptors MAPK_Pathway MAPK Cascade (Ras/Raf/MEK/ERK) Receptors->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptors->PI3K_Akt_Pathway Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK_Pathway->Transcription_Factors PI3K_Akt_Pathway->Transcription_Factors MMP_Genes MMP-2 & MMP-9 Genes Transcription_Factors->MMP_Genes MMP_mRNA MMP-2 & MMP-9 mRNA MMP_Genes->MMP_mRNA Pro_MMPs Pro-MMP-2 & Pro-MMP-9 (Secreted Zymogens) MMP_mRNA->Pro_MMPs Translation & Secretion Active_MMPs Active MMP-2 & MMP-9 Pro_MMPs->Active_MMPs Activation Cancer_Progression ECM Degradation Angiogenesis Metastasis Active_MMPs->Cancer_Progression

Caption: Simplified signaling cascade for MMP-2/9 expression. (Max-Width: 760px)

Quantitative Data and Prognostic Significance

Elevated expression of MMP-2 and MMP-9 in tumor tissues is a common finding across numerous cancer types and serves as a significant prognostic indicator. High levels are consistently associated with more aggressive disease and poorer patient outcomes.

Table 1: Association of MMP-2 and MMP-9 Expression with Clinicopathological Features
Cancer TypeMMP-2 AssociationMMP-9 AssociationKey FindingsCitations
Breast Cancer High expression linked to higher tumor grade and larger tumor size.High expression linked to higher tumor grade and lymph node metastasis.83.75% of tumors showed high MMP-2 expression; 78.75% for MMP-9. High expression of both is a predictor of poor prognosis.[1][12][15][16][17]
Gastric Carcinoma Positively correlated with tumor size, invasion depth, lymph node metastasis, and UICC staging.Positively correlated with tumor size, invasion depth, lymph node metastasis, and UICC staging.Expression of both MMPs and VEGF are closely linked to growth, invasion, and angiogenesis.[10][11]
Colorectal Cancer Expression and activity are significantly elevated.Expression and activity are significantly elevated.Elevated levels correlate with poor prognosis and lower survival rates.[4][5]
Lung Carcinoma Strong positivity in tumors predicts poor prognosis.Strong positivity in tumors predicts poor prognosis.5-year survival was 17% for patients with high MMP-2 positivity vs. 83% for negative. For MMP-9, it was 43% vs. 85%.[18]
Neuroblastoma Increased stromal expression is associated with advanced clinical stages and poor outcome.No significant association with clinical stage or prognosis.Stromal, not tumor cell, expression of MMP-2 is prognostically significant.[19]
Table 2: Prognostic Value of MMP-2 and MMP-9 Overexpression in Breast Cancer (Meta-analysis)
MarkerAssociation with Overall Survival (OS)Association with MetastasisCitations
MMP-2 Overexpression Unfavorable OS (HR = 1.60)Higher risk of distant metastasis (OR = 2.69)[12]
MMP-9 Overexpression Shorter OS (HR = 1.52)Correlated with lymph node metastasis (OR = 2.90)[12]
HR = Hazard Ratio; OR = Odds Ratio. Data from a meta-analysis of 41 studies including 6,517 patients.

MMP-2 and MMP-9 as Therapeutic Targets

Given their critical roles in cancer progression, MMP-2 and MMP-9 are attractive targets for cancer therapy.[2][20] The goal of MMP inhibitors (MMPIs) is to block ECM degradation, thereby limiting cancer cell invasion, angiogenesis, and metastasis.[5][20] Early broad-spectrum MMPIs showed disappointing results in clinical trials, largely due to a lack of specificity and adverse side effects.[2][4] However, research is now focused on developing highly selective inhibitors, including small molecules, natural compounds, monoclonal antibodies, and gene-silencing techniques, to improve efficacy and reduce toxicity.[4][5][13] Targeting specific MMPs like MMP-9, whose expression is more tumor-specific and inducible, may prove to be a more effective strategy.[9]

Key Experimental Protocols

Accurate assessment of MMP-2 and MMP-9 expression and activity is crucial for both research and clinical applications. The following are standard methodologies used to analyze these gelatinases.

Gelatin Zymography

Gelatin zymography is a highly sensitive technique used to detect the activity of MMP-2 and MMP-9 in biological samples.[21][22] The method involves SDS-PAGE where gelatin is co-polymerized in the gel.[21] After electrophoresis under non-reducing conditions, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity.[21][23] Active enzymes digest the gelatin, and upon staining with Coomassie Blue, areas of proteolytic activity appear as clear bands against a dark blue background.[22][23] This technique can distinguish between the latent (pro) and active forms of the enzymes based on their molecular weight (Pro-MMP-9: 92 kDa; Pro-MMP-2: 72 kDa).[21]

Zymography_Workflow A Sample Preparation (e.g., Conditioned Media) B Add Non-Reducing Sample Buffer A->B C SDS-PAGE on Gelatin Gel (Non-reducing conditions) B->C D Renaturation (Wash with Triton X-100) C->D E Incubation (Developing Buffer, 37°C) D->E F Staining (Coomassie Blue) E->F G Destaining F->G H Analysis (Clear bands indicate activity) G->H

Caption: Standard workflow for gelatin zymography. (Max-Width: 760px)

Detailed Protocol Summary (Gelatin Zymography):

  • Sample Preparation: Collect conditioned media from cell cultures grown in serum-free media.[23] Centrifuge to remove dead cells and concentrate if necessary.[23]

  • Gel Electrophoresis: Prepare a 7.5-10% polyacrylamide gel containing 0.1% gelatin.[21][22] Mix samples with non-reducing loading buffer and load onto the gel.[23] Run at ~150V until the dye front reaches the bottom.[23]

  • Renaturation & Development: Wash the gel twice for 30 minutes in a renaturing solution (e.g., 2.5% Triton X-100) to remove SDS.[23] Incubate the gel in a developing buffer (containing Tris-HCl, CaCl₂, NaCl) at 37°C for 18-24 hours.[21][23]

  • Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.[22][23] Destain with a solution of methanol and acetic acid until clear bands appear against a blue background.[22][23] The molecular weights of the bands identify the specific gelatinases.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative immunoassay used to measure the protein concentration of MMP-2 and MMP-9 in samples like serum, plasma, or cell culture supernatants.[24][25] It utilizes a specific capture antibody coated onto a microplate well to bind the target MMP. A second, biotin-conjugated detection antibody then binds to a different epitope on the MMP. Finally, a streptavidin-HRP conjugate is added, followed by a chromogenic substrate (TMB). The resulting color change is proportional to the amount of MMP present and is quantified by measuring absorbance at 450 nm.[25][26]

ELISA_Workflow A Coat Plate with Capture Antibody B Block Wells A->B C Add Standards & Samples B->C D Incubate C->D E Add Biotinylated Detection Antibody D->E F Add Streptavidin-HRP E->F G Add TMB Substrate (Incubate in dark) F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I

Caption: General workflow for a sandwich ELISA protocol. (Max-Width: 760px)

Detailed Protocol Summary (ELISA):

  • Plate Preparation: Add 100 µL of standards and samples to wells pre-coated with capture antibody.[25] Incubate for ~2.5 hours at room temperature.[25]

  • Detection: Wash wells. Add 100 µL of prepared biotinylated detection antibody and incubate for 1 hour.[25]

  • Signal Generation: Wash wells. Add 100 µL of streptavidin-HRP solution and incubate for 45 minutes.[25] Wash again. Add 100 µL of TMB substrate and incubate for 30 minutes in the dark.[25]

  • Measurement: Add 50 µL of stop solution to each well.[25] Immediately read the absorbance at 450 nm using a microplate reader.[25] Calculate concentrations based on the standard curve.

Immunohistochemistry (IHC)

IHC is used to visualize the localization and distribution of MMP-2 and MMP-9 proteins within tissue sections.[27] The technique uses specific primary antibodies to bind to the MMPs in paraffin-embedded or frozen tissue. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody. The addition of a substrate results in a colored precipitate at the antigen site, which can be visualized by microscopy.[19] Positive staining for MMP-2 and MMP-9 often appears as brown particles in the cytoplasm of tumor cells and surrounding stromal cells.[1][28]

IHC_Workflow A Tissue Sectioning & Mounting B Deparaffinization & Rehydration A->B C Antigen Retrieval (e.g., Heat-induced) B->C D Blocking (Peroxidase & Serum) C->D E Primary Antibody Incubation (Anti-MMP-2 or Anti-MMP-9) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Detection with Substrate (e.g., DAB) F->G H Counterstaining (e.g., Hematoxylin) G->H I Dehydration & Mounting H->I J Microscopic Analysis I->J

Caption: Key steps in an immunohistochemistry protocol. (Max-Width: 760px)

Detailed Protocol Summary (IHC):

  • Tissue Preparation: Dewax paraffin-embedded tissue sections and rehydrate through a series of alcohol washes.[27]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer to unmask the antigen.[27]

  • Staining: Inactivate endogenous peroxidases with 3% H₂O₂.[27] Block non-specific binding with goat serum.[27] Incubate with the primary antibody (e.g., anti-MMP-2 or anti-MMP-9) overnight at 4°C.[27]

  • Detection & Visualization: Wash and apply a biotin-labeled secondary antibody, followed by a streptavidin-HRP complex.[19] Add the chromogen substrate (e.g., DAB) to produce a colored signal. Counterstain with hematoxylin, dehydrate, and mount for microscopic examination.[29]

Conclusion

MMP-2 and MMP-9 are central players in the pathology of cancer. Their ability to remodel the ECM, promote angiogenesis, and facilitate invasion makes them critical drivers of tumor progression and metastasis. The consistent correlation between their elevated expression and poor clinical outcomes underscores their value as prognostic biomarkers.[1][15] While early therapeutic strategies targeting these enzymes were met with challenges, a deeper understanding of their specific roles and regulation is paving the way for the development of more selective and effective inhibitors. Continued research into the complex functions and signaling pathways of MMP-2 and MMP-9 is essential for designing novel therapeutic interventions to combat cancer metastasis.

References

Preclinical Profile of ABT-518: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] Developed by Abbott Laboratories, this non-hydroxamate inhibitor emerged from a program focused on creating MMP inhibitors with improved selectivity and metabolic stability for the treatment of cancer.[1] This technical guide provides a comprehensive overview of the preclinical studies on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Selectivity vs. MMP-1
MMP-18900-
MMP-20.78~11,410-fold
MMP-90.50~17,800-fold

Data sourced from a 2004 publication on the evolution of MMP inhibitors at Abbott Laboratories.[2]

Table 2: Human Pharmacokinetic Parameters of this compound (Phase I Clinical Trial)
ParameterValueUnit
Time to Peak Plasma Level (Tmax)4 - 8hours
Apparent Clearance (Cl/F)~3L/h
Apparent Volume of Distribution (V/F)>70L
Terminal Half-life (T½)20hours

Data from a phase I clinical trial in six patients receiving a single oral daily dose.[3]

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not extensively available in the public domain. However, based on standard methodologies for evaluating MMP inhibitors, the following protocols are representative of the types of studies likely conducted.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MMP enzymes.

  • Materials:

    • Recombinant human MMP-1, MMP-2, and MMP-9 enzymes.

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

    • This compound dissolved in DMSO.

    • 96-well black microplates.

    • Fluorometric plate reader.

  • Procedure:

    • A dilution series of this compound is prepared in assay buffer.

    • The MMP enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

    • The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

    • Fluorescence intensity is measured kinetically over time at an appropriate excitation/emission wavelength (e.g., 325 nm/393 nm).

    • The initial reaction rates are calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Invasion Assay (Boyden Chamber Assay)
  • Objective: To assess the effect of this compound on the invasive potential of cancer cells.

  • Materials:

    • Cancer cell line known to express MMP-2 and MMP-9 (e.g., HT-1080 fibrosarcoma).

    • Boyden chambers with Matrigel-coated porous membranes (e.g., 8 µm pore size).

    • Serum-free cell culture medium.

    • Cell culture medium with a chemoattractant (e.g., fetal bovine serum).

    • This compound dissolved in DMSO.

    • Calcein-AM or similar fluorescent dye for cell labeling.

  • Procedure:

    • Cancer cells are serum-starved for 24 hours.

    • The lower chamber of the Boyden apparatus is filled with medium containing a chemoattractant.

    • Serum-starved cells are resuspended in serum-free medium containing various concentrations of this compound or vehicle control and seeded into the upper chamber.

    • The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

    • Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • Invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet) or quantified by pre-labeling with a fluorescent dye and measuring fluorescence.

    • The number of invaded cells is counted under a microscope or quantified by fluorescence, and the percentage of inhibition is calculated relative to the vehicle control.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line for implantation (e.g., pancreatic, lung, or breast cancer cells).

    • This compound formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Human tumor cells are injected subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • This compound or vehicle is administered orally at a predetermined dose and schedule (e.g., once or twice daily).

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Animal body weight and general health are monitored throughout the study.

    • At the end of the study (based on tumor size limits or a set duration), mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

    • Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

Signaling Pathways and Experimental Workflows

MMP-2 and MMP-9 Inhibition and Downstream Effects

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of MMP-2 and MMP-9. These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. By inhibiting these MMPs, this compound is expected to block the breakdown of the basement membrane, thereby preventing cancer cells from invading surrounding tissues and entering the bloodstream or lymphatic system. Furthermore, MMPs are known to release and activate various growth factors and cytokines sequestered within the ECM, which can promote tumor growth and angiogenesis. Inhibition of MMP-2 and MMP-9 can therefore also indirectly suppress these pro-tumorigenic signaling pathways.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell Pro-MMPs Pro-MMPs Active MMPs (MMP-2, MMP-9) Active MMPs (MMP-2, MMP-9) Pro-MMPs->Active MMPs (MMP-2, MMP-9) Activation ECM Components ECM Components (e.g., Type IV Collagen) Active MMPs (MMP-2, MMP-9)->ECM Components Degradation Sequestered Growth Factors Sequestered Growth Factors Active MMPs (MMP-2, MMP-9)->Sequestered Growth Factors Release & Activation Degraded ECM Degraded ECM ECM Components->Degraded ECM Invasion_Metastasis Cell Invasion & Metastasis Degraded ECM->Invasion_Metastasis Active Growth Factors Active Growth Factors Sequestered Growth Factors->Active Growth Factors Angiogenesis Angiogenesis Active Growth Factors->Angiogenesis This compound This compound This compound->Active MMPs (MMP-2, MMP-9) Inhibition

Caption: Simplified signaling pathway of MMP-2/9 inhibition by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical development of an MMP inhibitor like this compound typically follows a structured workflow designed to assess its potency, selectivity, cellular activity, and in vivo efficacy.

Preclinical_Workflow Start Start In_Vitro_Enzyme_Assay In Vitro Enzyme Assays (IC50 Determination) Start->In_Vitro_Enzyme_Assay Cell_Based_Assays Cell-Based Assays (Invasion, Migration) In_Vitro_Enzyme_Assay->Cell_Based_Assays In_Vivo_PK_PD In Vivo Pharmacokinetics & Pharmacodynamics Cell_Based_Assays->In_Vivo_PK_PD In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Models) In_Vivo_PK_PD->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology End IND Enabling Toxicology->End

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of selective MMP inhibitors. Its high potency against MMP-2 and MMP-9, coupled with oral bioavailability, made it a promising candidate for cancer therapy. While detailed preclinical data remains largely proprietary, the established methodologies for evaluating MMP inhibitors provide a framework for understanding the rigorous testing this compound would have undergone. The transition from potent in vitro activity to demonstrated in vivo efficacy is a critical step in drug development, and the available information suggests that this compound showed sufficient promise to advance into clinical trials. Further research into the specific downstream signaling effects of selective MMP-2/9 inhibition could provide valuable insights for the future development of this class of anti-cancer agents.

References

ABT-518 scientific literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ABT-518: A Matrix Metalloproteinase Inhibitor

Introduction

This compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1][2] MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in tumor growth, invasion, and angiogenesis.[3][4] By inhibiting these specific MMPs, this compound was developed as a potential therapeutic agent for the treatment of cancer.[1][5] This document provides a comprehensive scientific overview of this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

It is important to distinguish this compound from ABT-510, which is a thrombospondin-1 (TSP-1) mimetic peptide with anti-angiogenic properties.[6][7][8] While both were investigated as anti-cancer agents, their mechanisms of action are distinct.

Mechanism of Action

This compound functions as a selective inhibitor of MMP-2 (gelatinase-A) and MMP-9 (gelatinase-B).[1][2] These enzymes are critical for the degradation of type IV collagen, a major component of the basement membrane. The degradation of the basement membrane is a critical step in angiogenesis, allowing endothelial cells to migrate and form new blood vessels that supply tumors with nutrients and oxygen.[3][9] MMP-9, in particular, can mobilize vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, further promoting neovascularization.[9][10] By inhibiting MMP-2 and MMP-9, this compound aims to disrupt these processes, thereby inhibiting tumor growth and metastasis.

cluster_0 Tumor Microenvironment cluster_1 Angiogenesis Cascade Tumor Cells Tumor Cells MMP-2 MMP-2 Tumor Cells->MMP-2 secretes MMP-9 MMP-9 Tumor Cells->MMP-9 secretes Extracellular Matrix (ECM) Extracellular Matrix (ECM) Basement Membrane Basement Membrane Endothelial Cell Migration Endothelial Cell Migration Basement Membrane->Endothelial Cell Migration degradation allows VEGF VEGF VEGF->Endothelial Cell Migration promotes MMP-2->Basement Membrane degrades MMP-9->Basement Membrane degrades MMP-9->VEGF mobilizes New Blood Vessel Formation New Blood Vessel Formation Endothelial Cell Migration->New Blood Vessel Formation This compound This compound This compound->MMP-2 inhibits This compound->MMP-9 inhibits

Caption: Mechanism of action of this compound in inhibiting angiogenesis.

Quantitative Data

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound was evaluated in a Phase I clinical trial involving patients with advanced cancer. The following table summarizes the key pharmacokinetic parameters after a single oral dose.

ParameterValueUnitReference
Time to Peak Plasma Level (Tmax)4 - 8hours[11]
Estimated Clearance (Cl/F)~3L/h[11]
Estimated Volume of Distribution (V/F)>70L[11]
Terminal Half-life (T1/2)20hours[11]
In Vitro Inhibitory Activity of this compound

This compound demonstrated high selectivity for MMP-2 and MMP-9 over MMP-1.

EnzymeIC50UnitReference
MMP-18,900nM[2]
MMP-20.78nM[2]
MMP-90.50nM[2]
Analytical Method Validation for this compound in Human Plasma

A liquid chromatographic/tandem mass spectrometric (LC/MS/MS) assay was developed and validated for the quantitative analysis of this compound in human plasma.

ParameterValueUnitReference
Dynamic Range10 - 1000ng/mL[5]
Inter-assay Accuracy-9.24 to 6.93%[5]
Inter-assay Precision<10.7%[5]

Experimental Protocols

Phase I Clinical Trial for Pharmacokinetics and Pharmacodynamics

A Phase I clinical trial was conducted to investigate the pharmacokinetics, pharmacodynamics, and metabolism of this compound in cancer patients.

  • Study Design: Patients received a single oral daily dose of this compound.

  • Sample Collection: Plasma and urine samples were obtained from six patients.

  • Pharmacokinetic Analysis:

    • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze the concentrations of this compound and its metabolites.

    • Data Calculation: Pharmacokinetic parameters such as Cmax, Tmax, Cl/F, V/F, and T1/2 were calculated from the plasma concentration-time data.

  • Pharmacodynamic Analysis:

    • Biomarkers: Angiogenic growth factors (bFGF and VEGF) and MMPs (total MMP-9 and MMP-2, and MMP-9 activity) were measured.

    • Analytical Methods: Enzyme-Linked Immunosorbent Assay (ELISA) and immunocapture assays were used to quantify the biomarkers in plasma and urine samples.

Quantitative Analysis of this compound in Human Plasma by LC/MS/MS

A specific and sensitive LC/MS/MS method was developed for the quantification of this compound and the screening of its metabolites in human plasma.

  • Sample Preparation:

    • Plasma samples (500 µL) were subjected to solid-phase extraction using phenyl cartridges.

  • Liquid Chromatography:

    • Column: Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size).

    • Mobile Phase: Methanol-aqueous 10 mM ammonium hydroxide (80:20, v/v).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry:

    • Instrument: API2000 triple-quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI).

    • Detection: Specific and sensitive detection of this compound and its metabolites.

cluster_0 Sample Collection and Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis Patient Dosing Patient Dosing Plasma and Urine Collection Plasma and Urine Collection Patient Dosing->Plasma and Urine Collection Solid-Phase Extraction Solid-Phase Extraction Plasma and Urine Collection->Solid-Phase Extraction LC Separation LC Separation Solid-Phase Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Pharmacokinetic Modeling Pharmacokinetic Modeling MS/MS Detection->Pharmacokinetic Modeling Pharmacodynamic Correlation Pharmacodynamic Correlation MS/MS Detection->Pharmacodynamic Correlation

Caption: Experimental workflow for the analysis of this compound.

Metabolism

This compound is extensively metabolized in humans, with at least six different metabolites being formed.[11] The active drug and its metabolites were identifiable in the plasma of patients who received the drug.[5]

Conclusion

This compound is a potent and selective inhibitor of MMP-2 and MMP-9 with oral bioavailability. Its mechanism of action targets key processes in tumor angiogenesis and invasion. Phase I clinical trials have characterized its pharmacokinetic profile and demonstrated extensive metabolism in humans. While no significant correlations between pharmacokinetics and pharmacodynamics were established in the initial studies, the development of robust analytical methods has enabled the precise quantification of this compound and its metabolites, providing a solid foundation for further clinical investigation. The selective targeting of MMP-2 and MMP-9 by this compound represents a focused therapeutic strategy in the broader landscape of anti-cancer drug development.

References

Methodological & Application

ABT-518 In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the in vitro evaluation of ABT-518, a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1][2] this compound has been investigated for its anti-angiogenic and anti-tumor properties. The following protocols are intended for researchers, scientists, and drug development professionals involved in the characterization of MMP inhibitors and anti-angiogenic compounds.

Introduction to this compound

This compound is a phenoxyphenyl sulfone retrohydroxamate that demonstrates high affinity and selectivity for MMP-2 and MMP-9 over MMP-1.[1][2] Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Overexpression and hyperactivity of MMPs, especially the gelatinases MMP-2 and MMP-9, are implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. By inhibiting these key enzymes, this compound has been shown to interfere with these processes, making it a compound of interest in oncology research.

Quantitative Data Summary

The inhibitory activity of this compound against key MMPs has been quantified, showcasing its potency and selectivity.

TargetIC50 (nM)
MMP-18900[2]
MMP-20.78[2]
MMP-90.50[2]

These values highlight the significantly greater potency of this compound against the gelatinases (MMP-2 and MMP-9) compared to the collagenase MMP-1.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below. These protocols are based on standard and widely accepted methods for evaluating MMP inhibitors and anti-angiogenic compounds.

Fluorogenic MMP-2 and MMP-9 Inhibition Assay

This assay is designed to measure the enzymatic activity of MMP-2 and MMP-9 and to determine the inhibitory potential of this compound. The principle of this assay is based on the cleavage of a fluorogenic peptide substrate by the MMP enzyme, which results in an increase in fluorescence.

Materials:

  • Recombinant human MMP-2 and MMP-9 enzymes

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add the recombinant MMP-2 or MMP-9 enzyme to each well (except the negative control) and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 328 nm/393 nm for the example substrate) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MMP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis ABT_prep Prepare this compound Dilutions Add_ABT Add this compound to Plate ABT_prep->Add_ABT Enzyme_prep Prepare Enzyme Solution Add_Enzyme Add MMP Enzyme Enzyme_prep->Add_Enzyme Substrate_prep Prepare Substrate Solution Add_Substrate Add Fluorogenic Substrate Substrate_prep->Add_Substrate Add_ABT->Add_Enzyme Incubate_Inhibitor Incubate (15-30 min) Add_Enzyme->Incubate_Inhibitor Incubate_Inhibitor->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic) Add_Substrate->Read_Fluorescence Calculate_Rate Calculate Reaction Rate Read_Fluorescence->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

MMP Inhibition Assay Workflow
Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel® or Geltrex™

  • This compound stock solution (in DMSO)

  • 96-well culture plates

  • Inverted microscope with imaging capabilities

Protocol:

  • Thaw the BME on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing a low serum concentration (e.g., 0.5-2% FBS).

  • Prepare different concentrations of this compound in the low-serum medium.

  • Seed the HUVECs onto the solidified BME in the presence of the various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Monitor the formation of tube-like structures using an inverted microscope.

  • At the end of the incubation period, capture images of the tube networks.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Assay cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay_steps Assay Execution cluster_data_analysis Analysis Thaw_BME Thaw BME on Ice Coat_Plate Coat 96-well Plate with BME Thaw_BME->Coat_Plate Solidify_BME Solidify BME at 37°C Coat_Plate->Solidify_BME Seed_Cells Seed HUVECs onto BME with this compound Solidify_BME->Seed_Cells Harvest_HUVEC Harvest HUVECs Resuspend_HUVEC Resuspend in Low Serum Medium Harvest_HUVEC->Resuspend_HUVEC Resuspend_HUVEC->Seed_Cells Prepare_ABT Prepare this compound Dilutions Prepare_ABT->Seed_Cells Incubate_Plate Incubate (4-18 hours) Seed_Cells->Incubate_Plate Image_Tubes Image Tube Formation Incubate_Plate->Image_Tubes Quantify_Tubes Quantify Tube Length, Junctions, Loops Image_Tubes->Quantify_Tubes

Endothelial Cell Tube Formation Assay Workflow
Endothelial Cell Migration (Scratch) Assay

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, another key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound stock solution (in DMSO)

  • 24-well or 12-well culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Inverted microscope with imaging capabilities

Protocol:

  • Seed HUVECs in a multi-well plate and grow them to form a confluent monolayer.

  • Once confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[3]

  • Gently wash the wells with PBS to remove detached cells and debris.[3]

  • Replace the medium with fresh low-serum medium containing various concentrations of this compound. Include a vehicle control.

  • Place the plate on a microscope stage within an incubator and capture images of the scratch at time 0.

  • Continue to capture images of the same fields at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the scratch in the control wells is nearly closed.[3]

  • Measure the width of the scratch at different time points for each condition.

  • Calculate the percentage of wound closure or the rate of cell migration and compare the effects of different concentrations of this compound to the control.

Scratch_Assay Seed_Cells Seed HUVECs to Confluency Create_Scratch Create Scratch in Monolayer Seed_Cells->Create_Scratch Wash_Cells Wash to Remove Debris Create_Scratch->Wash_Cells Add_Treatment Add Medium with this compound Wash_Cells->Add_Treatment Image_T0 Image at Time 0 Add_Treatment->Image_T0 Incubate_Image Incubate and Image Periodically Image_T0->Incubate_Image Analyze_Migration Measure Scratch Width and Analyze Migration Incubate_Image->Analyze_Migration

Endothelial Cell Migration (Scratch) Assay Workflow

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of MMPs, which are key downstream effectors in angiogenic signaling pathways. Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. It binds to its receptor (VEGFR) on endothelial cells, initiating a cascade that leads to the increased expression and activation of MMPs. These MMPs then degrade the basement membrane, allowing for endothelial cell migration, proliferation, and the formation of new blood vessels. By inhibiting MMP-2 and MMP-9, this compound directly blocks a critical step in this process.

Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Signal_Transduction Signal Transduction VEGFR->Signal_Transduction Activates EC Endothelial Cell MMP_Upregulation MMP-2 & MMP-9 Upregulation Signal_Transduction->MMP_Upregulation Leads to ECM_Degradation ECM Degradation MMP_Upregulation->ECM_Degradation Causes Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) ECM_Degradation->Angiogenesis ABT518 This compound ABT518->MMP_Upregulation Inhibits

This compound Inhibition of Angiogenic Signaling

References

Application Notes and Protocols: Assessing MMP Activity with ABT-518 Using Zymography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of zymography to assess the activity of Matrix Metalloproteinases (MMPs), with a specific focus on evaluating the inhibitory effects of ABT-518, a potent inhibitor of MMP-2 and MMP-9.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1][2] Their activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[1] Zymography is a widely used and sensitive technique to detect and characterize MMP activity.[3][4] This method involves the separation of proteins by electrophoresis on a polyacrylamide gel containing a co-polymerized MMP substrate, such as gelatin or casein.[3][4] Following electrophoresis, the gel is incubated in a developing buffer that allows for the renaturation and enzymatic activity of the separated MMPs. The areas of enzymatic activity appear as clear bands against a stained background, which can be quantified to determine the level of MMP activity.[5]

This compound is a potent and selective retrohydroxamate inhibitor of MMP-2 and MMP-9.[6][7][8] This application note details a zymography protocol to measure the inhibitory potential of this compound on MMP activity.

Data Presentation: this compound Inhibitory Activity

The following table summarizes the reported inhibitory activity of this compound against key MMPs.

MMP TargetIC50 (nM)
MMP-18900[7]
MMP-20.78[7]
MMP-90.50[7]

Experimental Protocols

This section provides detailed methodologies for gelatin and casein zymography to assess MMP activity and its inhibition by this compound.

Gelatin Zymography Protocol for MMP-2 and MMP-9 Activity

This protocol is optimized for detecting the activity of gelatinases, primarily MMP-2 and MMP-9.[3][9]

Materials:

  • Separating Gel (8%): 3.26 mL sterile diH₂O, 2.5 mL 1.5 M Tris-HCl (pH 8.8), 2.7 mL 30% Acrylamide/Bis-acrylamide, 1.5 mL 1% Gelatin solution, 0.2 mL 20% SDS, 40 µL 10% APS, 8 µL TEMED.[10]

  • Stacking Gel (4%): 1.2 mL sterile diH₂O, 500 µL 0.5 M Tris-HCl (pH 6.8), 300 µL 30% Acrylamide/Bis-acrylamide, 13 µL 10% APS, 7 µL TEMED.[10]

  • 5X Non-reducing Sample Buffer: 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl (pH 6.8).[3]

  • 1X Electrophoresis Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS.

  • Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂.

  • Incubation (Developing) Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂.[11]

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.

  • Destaining Solution: 40% methanol, 10% acetic acid in diH₂O.

Procedure:

  • Sample Preparation and Inhibitor Incubation:

    • Prepare samples (e.g., conditioned cell culture media, tissue homogenates) on ice.[1][12] Determine the total protein concentration of each sample.

    • To assess the inhibitory effect of this compound, pre-incubate the samples with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Mix 4 parts of the sample (or sample + inhibitor) with 1 part of 5X non-reducing sample buffer.[10] Do not boil the samples.

  • Gel Electrophoresis:

    • Assemble the gel casting apparatus and pour the separating gel. Overlay with water or butanol and allow it to polymerize for at least 1 hour.[4][10]

    • Pour off the overlay and add the stacking gel. Insert the comb and allow it to polymerize.

    • Place the gel in the electrophoresis tank and fill the chambers with 1X running buffer.

    • Load equal amounts of protein (e.g., 20-50 µg) into each well.[11] Include a lane with pre-stained molecular weight markers.

    • Run the gel at a constant voltage (e.g., 120-150 V) at 4°C until the dye front reaches the bottom of the gel.[13]

  • Renaturation and Development:

    • Carefully remove the gel from the glass plates.

    • Wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.[9]

    • Incubate the gel in the developing buffer at 37°C for 18-48 hours.[10][13] The incubation time may need to be optimized based on the expected enzyme concentration.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.[9]

    • Destain the gel with destaining solution until clear bands appear against a blue background.[9][13] The clear bands represent areas of gelatin degradation by MMPs.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • Quantify the clear bands using densitometry software (e.g., ImageJ). The intensity of the bands is inversely proportional to the MMP activity.

Casein Zymography Protocol for Other MMPs

Casein zymography is suitable for detecting the activity of other MMPs such as MMP-1, MMP-3, MMP-7, and MMP-12, although it is generally less sensitive than gelatin zymography.[5][14]

Modifications to the Gelatin Zymography Protocol:

  • Substrate: Substitute the 1% gelatin solution in the separating gel with a 0.1% casein solution.[4]

  • Pre-electrophoresis: For casein zymography, it is recommended to pre-run the gel at 40 mV for 15 minutes at 4°C before loading the samples.[4]

The remaining steps for sample preparation, inhibitor incubation, electrophoresis, renaturation, development, staining, and data analysis are the same as for gelatin zymography.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MMP_Activation_and_Inhibition ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP ECM Extracellular Matrix (e.g., Collagen, Gelatin) ActiveMMP->ECM Cleavage Proteases Activating Proteases (e.g., Plasmin, other MMPs) Proteases->ProMMP Activation Degradation ECM Degradation ECM->Degradation ABT518 This compound ABT518->ActiveMMP Inhibition

Caption: MMP activation pathway and inhibition by this compound.

Zymography_Workflow start Start: Sample Preparation (e.g., Conditioned Media) inhibitor Incubate with this compound (or vehicle control) start->inhibitor sample_buffer Mix with Non-Reducing Sample Buffer inhibitor->sample_buffer electrophoresis SDS-PAGE on Gelatin/Casein Gel sample_buffer->electrophoresis renature Wash with Triton X-100 (Renaturation) electrophoresis->renature incubate Incubate in Developing Buffer (Enzyme Activity) renature->incubate stain Stain with Coomassie Blue incubate->stain destain Destain Gel stain->destain analyze Image and Quantify Bands (Densitometry) destain->analyze

Caption: Experimental workflow for zymography with an inhibitor.

References

Application Notes & Protocols for the Formulation of ABT-518 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ABT-518 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting gelatinase A (MMP-2) and gelatinase B (MMP-9), which are implicated in tumor growth and metastasis.[1][2] Having been evaluated in Phase I clinical trials, its preclinical assessment in animal models is a critical component of its development.[3][4] A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility; it is soluble in dimethyl sulfoxide (DMSO) but not in water.[1] This necessitates the use of specific formulation strategies to ensure adequate bioavailability for in vivo studies.[5][6]

These application notes provide detailed protocols for the formulation of this compound for oral and parenteral administration in animal studies, addressing the challenges posed by its low water solubility.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to developing a suitable formulation.

PropertyValueReference
IUPAC Name N-((S)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide[1]
Molecular Formula C21H22F3NO8S[1]
Molecular Weight 505.46 g/mol [1]
Solubility Soluble in DMSO, insoluble in water[1]
Appearance Solid powder[1]

Formulation Strategies for Poorly Soluble Compounds

For compounds like this compound with poor water solubility, several strategies can be employed to enhance bioavailability in preclinical studies.[5][6] The choice of formulation depends on the route of administration, the required dose, and the animal species. Common approaches include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (in which the drug is soluble) and a water-miscible co-solvent to maintain the drug in solution upon dilution with aqueous physiological fluids.[5]

  • Surfactant Dispersions: Using surfactants to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[5]

  • Lipid-Based Formulations: Dissolving the drug in oils or lipid-based excipients to improve absorption.[5]

  • Suspensions: Creating a fine dispersion of the solid drug in a liquid vehicle, often with the aid of suspending and wetting agents.

Given that this compound is soluble in DMSO, a co-solvent approach is a practical and widely used strategy for initial animal studies. The following protocols will focus on this approach.

Experimental Protocols

1. Oral Gavage Formulation (Suspension/Solution)

This protocol describes the preparation of a vehicle system suitable for the oral administration of this compound to rodents. The goal is to create a stable and homogenous formulation that allows for accurate dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Water for Injection

Equipment:

  • Analytical balance

  • Glass vials

  • Sonicator

  • Vortex mixer

  • Pipettes

Protocol:

  • Vehicle Preparation:

    • In a clean glass vial, prepare the vehicle by mixing DMSO, PEG 400, and Tween 80 in a ratio of 10:40:5 (v/v/v). For example, for 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG 400, and 50 µl of Tween 80.

    • Vortex the mixture thoroughly until a homogenous solution is formed.

  • This compound Formulation:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Add the this compound powder to the prepared vehicle.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution or the formation of a fine, homogenous suspension.

    • Slowly add saline or water to the mixture, while continuously vortexing, to reach the final desired volume. A common final vehicle composition for oral dosing is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.

  • Final Preparation and Administration:

    • Visually inspect the formulation for homogeneity before each administration.

    • If a suspension forms, ensure it is well-mixed before drawing into the dosing syringe.

    • Administer the formulation to the animals via oral gavage at the desired dose volume.[7][8]

Dosage Calculation Example:

  • Target Dose: 50 mg/kg

  • Animal Weight: 20 g (0.02 kg)

  • Dosing Volume: 10 ml/kg

  • Required Dose per Animal: 50 mg/kg * 0.02 kg = 1 mg

  • Required Concentration: 1 mg / (10 ml/kg * 0.02 kg) = 5 mg/ml

2. Intraperitoneal (IP) Injection Formulation (Solution)

For intraperitoneal administration, it is crucial to have a clear, sterile-filtered solution to minimize the risk of irritation and peritonitis.[8][9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Solutol HS 15 (or Kolliphor HS 15)

  • Saline (0.9% NaCl), sterile

Equipment:

  • Analytical balance

  • Sterile glass vials

  • Sonicator

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Pipettes

Protocol:

  • Vehicle Preparation:

    • In a sterile glass vial, prepare the vehicle by mixing DMSO and Solutol HS 15 in a 1:1 ratio (v/v). For example, for 1 ml of vehicle, mix 500 µl of DMSO and 500 µl of Solutol HS 15.

    • Vortex the mixture until a clear, homogenous solution is formed.

  • This compound Formulation:

    • Aseptically weigh the required amount of this compound powder.

    • Add the this compound to the prepared vehicle.

    • Vortex and sonicate until the this compound is completely dissolved.

    • Slowly add sterile saline to the mixture, while vortexing, to achieve the final desired concentration. A common final vehicle composition for IP injection is 10% DMSO, 10% Solutol HS 15, and 80% saline.

  • Sterilization and Administration:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

    • Visually inspect the final solution for any precipitates or cloudiness before administration.

    • Administer the solution via intraperitoneal injection.[10]

Quantitative Data Summary

The following table provides example formulation compositions. Researchers should optimize these based on the specific requirements of their study, including dose level and animal model.

Route of AdministrationVehicle ComponentPercentage (v/v)Purpose
Oral Gavage DMSO10%Primary Solvent
PEG 40040%Co-solvent/Solubilizer
Tween 805%Surfactant/Wetting Agent
Saline/Water45%Diluent
Intraperitoneal Injection DMSO10%Primary Solvent
Solutol HS 1510%Solubilizer/Surfactant
Saline80%Diluent

Visualizations

G cluster_prep Formulation Preparation Workflow cluster_admin Animal Dosing weigh Weigh this compound mix Combine this compound and Vehicle weigh->mix prepare_vehicle Prepare Vehicle (e.g., DMSO, PEG 400, Tween 80) prepare_vehicle->mix sonicate Vortex and Sonicate mix->sonicate add_diluent Add Aqueous Diluent (e.g., Saline) sonicate->add_diluent final_formulation Final Formulation add_diluent->final_formulation homogenize Ensure Homogeneity final_formulation->homogenize dose Administer to Animal (Oral or IP) homogenize->dose

Caption: Workflow for this compound formulation and administration.

G cluster_components Vehicle Examples ABT518 This compound (Poorly Soluble) Formulation Formulation Strategy ABT518->Formulation Vehicle Vehicle Components Formulation->Vehicle Outcome Enhanced Bioavailability for Animal Studies Vehicle->Outcome DMSO DMSO (Solvent) PEG400 PEG 400 (Co-solvent) Tween80 Tween 80 (Surfactant) Saline Saline (Diluent)

Caption: Logical relationship for formulating poorly soluble this compound.

Disclaimer: These protocols provide a general guideline. The specific formulation, including the choice and concentration of excipients, may need to be optimized based on the dose of this compound required, the animal species, and the specific study objectives. It is recommended to perform a small-scale pilot study to ensure the stability and tolerability of the formulation before proceeding with large-scale animal experiments. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for ABT-518 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1] These enzymes are critical in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. By inhibiting MMP-2 and MMP-9, this compound presents a promising therapeutic strategy to impede cancer progression. These application notes provide detailed protocols for the administration of this compound in preclinical xenograft models, methods for assessing its efficacy, and an overview of the associated signaling pathways.

Data Presentation

The following tables summarize quantitative data from a representative preclinical study using an oral selective MMP-2, MMP-9, and MMP-13 inhibitor, SD-7300, in a 4T1 mouse mammary carcinoma xenograft model. This data serves as a proof-of-principle for the efficacy of this class of inhibitors.

Table 1: Inhibition of Tumor-Associated MMP Activity

Treatment GroupMean MMP Activity (% of Control)Standard DeviationP-value
Control Vehicle100± 15.0-
SD-730025± 8.00.0003

Data adapted from a study on a selective oral MMP inhibitor in a murine breast cancer model.

Table 2: Effect of Oral MMP Inhibition on Lung Metastasis

Treatment GroupMean Number of Lung MetastasesMean Metastatic Burden (%)P-value (Metastases Number)P-value (Metastatic Burden)
Control Vehicle551.2--
SD-7300250.50.0020.0082

Metastatic burden is defined as the total area of metastases divided by the total lung section area. Data adapted from a study on a selective oral MMP inhibitor in a murine breast cancer model.

Table 3: Survival Analysis

Treatment GroupSurvival Rate at 4 Weeks Post-SurgeryP-value
Control Vehicle66.7%-
SD-730092.0%0.0409

Data adapted from a study on a selective oral MMP inhibitor in a murine breast cancer model.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in a Mouse Xenograft Model

This protocol describes the preparation and oral administration of this compound to mice bearing tumor xenografts.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water

  • Homogenizer or sonicator

  • Animal feeding needles (gavage needles), 20-22 gauge with a rounded tip

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

    • Suspend the calculated amount of this compound powder in the appropriate volume of vehicle solution.

    • Homogenize or sonicate the suspension until a uniform and stable formulation is achieved. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before dosing to calculate the precise volume of the this compound formulation to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

    • Measure the appropriate length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib, to ensure it will reach the stomach.

    • Insert the gavage needle into the mouth, advancing it gently along the hard palate towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions for at least 30 minutes post-administration.

Protocol 2: Evaluation of Anti-Metastatic Efficacy

This protocol outlines the procedure for assessing the impact of this compound treatment on tumor metastasis in a xenograft model.

Materials:

  • Tumor-bearing mice (Control and this compound treated groups)

  • Surgical instruments for tumor resection

  • Anesthesia (e.g., isoflurane)

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Ethanol (70%)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope with imaging software

Procedure:

  • Primary Tumor Resection:

    • After a defined treatment period with this compound (e.g., 7-14 days), anesthetize the mice.

    • Surgically resect the primary tumors.

  • Metastasis Evaluation:

    • Continue to monitor the mice for a predetermined period (e.g., 4 weeks) to allow for the development of metastases.

    • At the end of the study period, euthanize the mice.

    • Perfuse the lungs with 4% PFA.

    • Excise the lungs and fix them in 4% PFA overnight at 4°C.

    • Transfer the fixed lungs to 70% ethanol.

    • Process the tissues and embed them in paraffin wax.

    • Section the paraffin-embedded lungs using a microtome (e.g., 5 µm sections).

    • Mount the sections on glass slides.

    • Perform H&E staining on the lung sections.

    • Examine the stained sections under a microscope to identify and count the number of metastatic nodules.

    • Use imaging software to measure the area of each metastatic nodule and the total area of the lung section to calculate the metastatic burden.

Mandatory Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM Extracellular Matrix (e.g., Type IV Collagen) MMP-2/9 MMP-2 / MMP-9 ECM->MMP-2/9 Degradation Degraded_ECM Degraded ECM Components MMP-2/9->Degraded_ECM Growth_Factors Release of Growth Factors (e.g., VEGF, FGF) MMP-2/9->Growth_Factors Release This compound This compound This compound->MMP-2/9 Inhibition Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Invasion Angiogenesis Angiogenesis Angiogenesis->Invasion Growth_Factors->Angiogenesis

Caption: Signaling pathway of MMP-2/9 in cancer progression and its inhibition by this compound.

Experimental_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis start Implant Tumor Cells into Mice tumor_growth Allow Tumors to Establish and Grow start->tumor_growth randomize Randomize Mice into Control and Treatment Groups tumor_growth->randomize treatment Daily Oral Administration (Vehicle or this compound) randomize->treatment tumor_resection Primary Tumor Resection treatment->tumor_resection After defined treatment period metastasis_dev Monitor for Metastasis Development tumor_resection->metastasis_dev endpoint Euthanize and Collect Lungs metastasis_dev->endpoint At study endpoint histology Histological Analysis (H&E Staining) endpoint->histology data_analysis Quantify Metastases and Survival histology->data_analysis

Caption: Experimental workflow for evaluating this compound efficacy in a xenograft model.

References

Application Note: Quantification of ABT-518 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of ABT-518, a potent matrix metalloproteinase (MMP) inhibitor, in human plasma samples. The method utilizes a simple solid-phase extraction (SPE) procedure for sample preparation, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. This method has been validated and successfully applied in a phase I clinical study of this compound.[1][2]

Introduction

This compound is a novel anticancer drug that functions as an inhibitor of matrix metalloproteinases, which are enzymes associated with tumor growth and metastasis.[1][2] To support pharmacokinetic and pharmacodynamic studies in clinical trials, a reliable and validated bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) - A suitable stable isotope-labeled analog of this compound is recommended.

  • Methanol (HPLC grade)

  • Ammonium hydroxide (10 mM aqueous solution)

  • Water (HPLC grade)

  • Human plasma (sourced from accredited suppliers)

  • Solid-phase extraction cartridges (Phenyl)

Instrumentation
  • Liquid chromatograph: A system capable of delivering a stable flow rate.

  • Mass spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

  • Analytical column: Zorbax extend C18 column (150 x 2.1 mm i.d., 5 µm particle size) or equivalent.[1][2]

Sample Preparation

Plasma samples are prepared for analysis using a solid-phase extraction method on phenyl cartridges.[1][2]

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • To 500 µL of plasma, add the internal standard solution.

  • Vortex mix the sample.

  • Condition the phenyl SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute this compound and the IS from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm)[1][2]

  • Mobile Phase: Methanol : 10 mM Ammonium Hydroxide (80:20, v/v)[1][2]

  • Flow Rate: 0.2 mL/min[1][2]

  • Injection Volume: 10 µL

  • Total Run Time: 8 minutes[1][2]

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

  • The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized on the specific mass spectrometer being used.

Results and Discussion

The developed LC-MS/MS method demonstrated good performance for the quantification of this compound in human plasma. The use of an alkaline mobile phase (pH ~10) resulted in good chromatographic peak shapes and enhanced sensitivity for the protonated analytes.[1][2]

Method Validation

The method was validated for its linearity, accuracy, precision, and stability.

Linearity:

The dynamic range for the quantification of this compound was established from 10 to 1000 ng/mL using 500 µL of plasma.[1][2] The calibration curve was linear over this range with a correlation coefficient (r²) > 0.99.

Accuracy and Precision:

The inter-assay accuracy for this compound at five different concentration levels was between -9.24% and 6.93%, and the inter-assay precision was always less than 10.7%.[1][2]

Stability:

Analyte stability was assessed under various conditions, including storage and processing, and was found to be not critical.[1][2]

Quantitative Data Summary

ParameterResultReference
Analytical Method Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)[1][2]
Sample Preparation Solid-Phase Extraction (Phenyl cartridges)[1][2]
Plasma Volume 500 µL[1][2]
Dynamic Range 10 - 1000 ng/mL[1][2]
Inter-assay Accuracy -9.24% to 6.93%[1][2]
Inter-assay Precision < 10.7%[1][2]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma samples. This method is suitable for supporting clinical pharmacokinetic studies of this novel anticancer drug. The simple solid-phase extraction procedure and the relatively short chromatographic run time allow for a high throughput of samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) is_add Add Internal Standard plasma->is_add spe Solid-Phase Extraction (Phenyl Cartridge) is_add->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (Zorbax C18) reconstitute->lc ms MS/MS Detection (Triple Quadrupole) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the quantification of this compound in plasma.

mmp_inhibition_pathway ABT518 This compound MMPs Matrix Metalloproteinases (e.g., MMP-2, MMP-9) ABT518->MMPs ECM Extracellular Matrix (ECM) Degradation MMPs->ECM GrowthFactors Release of ECM-bound Growth Factors ECM->GrowthFactors Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K) GrowthFactors->Downstream Angiogenesis Angiogenesis CellMigration Tumor Cell Migration & Invasion Downstream->Angiogenesis Downstream->CellMigration

Caption: Simplified signaling pathway of MMP inhibition by this compound.

References

Application Note & Protocol: Quantitative Analysis of ABT-518 in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of ABT-518, a matrix metalloproteinase inhibitor, in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described methodology is sensitive, specific, and has been successfully applied to pharmacokinetic studies in a clinical setting.[1][2] This application note includes a comprehensive experimental protocol, instrument parameters, and performance data to guide researchers in the implementation of this analytical method.

Introduction

This compound is a potent and orally bioavailable inhibitor of matrix metalloproteinases (MMPs), which are implicated in tumor growth and metastasis.[1][3] To support clinical development and pharmacokinetic evaluations, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of this compound and its potential metabolites in human plasma.[1][2][4]

Experimental Workflow

ABT518_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (500 µL) spe Solid-Phase Extraction (SPE) on Phenyl Cartridges plasma->spe Loading elution Elution spe->elution Washing & Elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Separation evaporation->hplc msms MS/MS Detection hplc->msms Ionization quant Quantification msms->quant report Reporting quant->report

Figure 1: Overall experimental workflow for the quantification of this compound in human plasma.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) - a suitable analogue

  • Methanol (HPLC grade)

  • Ammonium Hydroxide (ACS grade)

  • Water (HPLC grade)

  • Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Phenyl Cartridges

Equipment

  • HPLC system (e.g., Agilent 1290 Infinity II LC)

  • Triple quadrupole mass spectrometer (e.g., API 2000)[1][2]

  • Analytical balance

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (50:50, v/v) to prepare working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 10 to 1000 ng/mL and QC samples at low, medium, and high concentrations.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)

This method utilizes a simple solid-phase extraction for sample clean-up.[1][2]

SPE_Protocol start Start condition Condition SPE Cartridge (Phenyl) start->condition load Load 500 µL Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute dry Evaporate to Dryness (under Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into HPLC-MS/MS reconstitute->end

Figure 2: Solid-Phase Extraction (SPE) protocol for this compound from human plasma.

  • Condition: Condition the phenyl SPE cartridges according to the manufacturer's instructions.

  • Load: Load 500 µL of plasma sample (standard, QC, or unknown) onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge to remove interfering substances.

  • Elute: Elute this compound and the IS from the cartridge.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

The chromatographic separation is achieved using a C18 column with an alkaline mobile phase, which provides good peak shape and sensitivity for the protonated analytes.[1][2]

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Extend C18 (150 x 2.1 mm, 5 µm)[1][2]
Mobile Phase Methanol : 10 mM Ammonium Hydroxide (80:20, v/v)[1][2]
Flow Rate 0.2 mL/min[1][2]
Injection Volume 10 µL
Column Temperature Ambient
Total Run Time 8 minutes[1][2]
Mass Spectrometer API 2000 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound and IS
Product Ion (m/z) To be determined for this compound and IS
Collision Energy To be optimized for this compound and IS
Dwell Time 200 ms

Method Performance

The developed method has been validated and demonstrated to be accurate and precise for the quantification of this compound in human plasma.

ParameterResult
Linear Dynamic Range 10 - 1000 ng/mL[1][2]
Inter-assay Precision < 10.7%[1][2]
Inter-assay Accuracy -9.24% to 6.93%[1][2]

Pharmacokinetic Insights

This analytical method has been successfully employed in a Phase I clinical trial to characterize the pharmacokinetics of this compound.[1][2][4] Following oral administration, peak plasma concentrations of this compound are reached within 4-8 hours. The drug exhibits an estimated clearance of approximately 3 L/h and a terminal half-life of 20 hours.[4] Studies have also indicated that this compound is extensively metabolized in humans, with at least six different metabolites being identified.[4]

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The detailed protocol and performance characteristics outlined in this application note will be a valuable resource for researchers and drug development professionals involved in the study of this compound. The method's successful application in a clinical setting underscores its robustness for supporting pharmacokinetic and other clinical investigations.[1][2]

References

Troubleshooting & Optimization

ABT-518 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with ABT-518. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO) but has poor solubility in water[1]. Specific quantitative data on its solubility in a wide range of solvents is not extensively published. Therefore, experimental determination of solubility in your specific buffer or vehicle is crucial.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue known as "antisolvent precipitation." this compound is soluble in a polar aprotic solvent like DMSO, but when this solution is introduced into an aqueous buffer (an antisolvent for this compound), the solubility of the compound dramatically decreases, leading to precipitation.

Q3: Are there any general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A3: Yes, several techniques are commonly employed to enhance the aqueous solubility of drug candidates. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanonization), creating solid dispersions, and using complexing agents[2][3][4][5][6]. Chemical approaches involve pH adjustment (for ionizable compounds), salt formation, and the use of co-solvents or surfactants[2][5].

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during my experiment.

This guide will walk you through a systematic approach to troubleshoot and resolve this common problem.

Step 1: Initial Solvent Selection & Optimization

If you are observing precipitation, your first step is to reconsider your solvent system. While this compound is soluble in DMSO, for many biological assays, high concentrations of DMSO can be toxic to cells. The goal is to find a solvent or solvent system that maintains this compound in solution at your desired working concentration while minimizing toxicity.

Experimental Protocol: Screening for Suitable Co-solvents

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM.

  • Select a panel of co-solvents to test. Common choices include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerol[2].

  • Prepare a series of binary solvent systems. For example, create mixtures of your primary solvent (e.g., water or buffer) with increasing concentrations of a co-solvent (e.g., 1%, 5%, 10%, 20% ethanol).

  • Determine the solubility of this compound in each binary system. Add a small, known amount of the this compound stock to each binary solvent system to achieve your target final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours) at your experimental temperature.

  • Quantify the soluble fraction. If precipitation is observed, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Table 1: Common Co-solvents for Enhancing Aqueous Solubility of Poorly Soluble Drugs
Co-solvent
Ethanol
Propylene Glycol
Polyethylene Glycol (e.g., PEG 300, PEG 400)
Glycerol
Dimethyl Sulfoxide (DMSO)
N-methyl-2-pyrrolidone (NMP)
Dimethylacetamide (DMA)

Step 2: Employing Solubilizing Excipients

If co-solvents alone are insufficient or introduce unacceptable toxicity, the use of solubilizing excipients such as surfactants or cyclodextrins can be explored.

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic drugs like this compound, increasing their apparent solubility in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, enhancing their solubility[7].

Experimental Protocol: Evaluating Solubilizing Excipients

  • Prepare stock solutions of various solubilizing excipients. For example, 10% (w/v) solutions of Polysorbate 80 (Tween 80), Cremophor EL, or a cyclodextrin like HP-β-CD in your aqueous buffer.

  • Prepare your this compound stock solution in a suitable organic solvent (e.g., DMSO).

  • Add the this compound stock to the excipient solutions to your desired final concentration.

  • Mix thoroughly and allow to equilibrate.

  • Visually inspect for precipitation and quantify the soluble concentration as described previously.

Table 2: Common Solubilizing Excipients for Poorly Soluble Drugs
Excipient Type
Surfactants (Non-ionic)
Polysorbate 80 (Tween 80)
Polysorbate 20 (Tween 20)
Cremophor EL
Solutol HS 15
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Step 3: Considering Advanced Formulation Strategies

For in vivo studies or more complex applications, advanced formulation strategies may be necessary. These approaches often require specialized equipment and expertise.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium[7][8].

  • Amorphous Solid Dispersions: In this approach, the crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix. This can significantly improve the dissolution rate and apparent solubility[3][7].

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity[7][9].

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the decision-making process for addressing this compound solubility issues.

G start Start: this compound Solubility Issue (Precipitation Observed) check_concentration Is the working concentration necessary? start->check_concentration lower_concentration Attempt experiment at a lower, soluble concentration check_concentration->lower_concentration No optimize_solvent Optimize Solvent System check_concentration->optimize_solvent Yes solution_found Solution Found: Proceed with Experiment lower_concentration->solution_found check_dmso Is the current DMSO concentration acceptable? optimize_solvent->check_dmso increase_dmso Increase DMSO concentration (within toxicity limits) check_dmso->increase_dmso No use_cosolvent Introduce a co-solvent (e.g., Ethanol, PEG) check_dmso->use_cosolvent Yes increase_dmso->solution_found evaluate_excipients Evaluate Solubilizing Excipients use_cosolvent->evaluate_excipients Precipitation Persists use_cosolvent->solution_found Soluble test_surfactants Test Surfactants (e.g., Tween 80, Cremophor EL) evaluate_excipients->test_surfactants test_cyclodextrins Test Cyclodextrins (e.g., HP-β-CD) evaluate_excipients->test_cyclodextrins advanced_formulation Consider Advanced Formulations (e.g., SEDDS, Solid Dispersion) test_surfactants->advanced_formulation Precipitation Persists test_surfactants->solution_found Soluble test_cyclodextrins->advanced_formulation Precipitation Persists test_cyclodextrins->solution_found Soluble consult_expert Consult Formulation Specialist advanced_formulation->consult_expert

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock In 100% DMSO add_drug Introduce Drug to Vehicle Add small aliquot of DMSO stock to test vehicles prep_stock->add_drug prep_vehicles Prepare Test Vehicles Aqueous buffer with varying co-solvents/excipients prep_vehicles->add_drug equilibrate Equilibrate Mix and incubate at experimental temperature add_drug->equilibrate visual_insp Visual Inspection Check for precipitation at t=0, 1, 4, 24h equilibrate->visual_insp quantify Quantify Soluble Fraction Centrifuge and measure supernatant concentration (e.g., HPLC) visual_insp->quantify Precipitation Observed

Caption: Experimental workflow for solubility screening of this compound.

References

Technical Support Center: ABT-518 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with ABT-518. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its in vivo bioavailability. While this compound is known as an orally bioavailable matrix metalloproteinase inhibitor, this guide explores strategies to potentially enhance its absorption and mitigate variability in experimental outcomes.

Troubleshooting Guide

Issue: High Variability in Plasma Concentrations of this compound Across Subjects

High inter-individual variability in plasma drug levels can compromise the interpretation of efficacy and toxicity studies.

Possible Causes and Solutions:

  • First-Pass Metabolism: this compound is known to be extensively metabolized in humans, with at least six metabolites identified.[1][2] This can be a major source of variability.

    • Co-administration with CYP450 Inhibitors: Consider co-administering this compound with a known inhibitor of relevant cytochrome P450 enzymes to assess the impact on its plasma concentration. Note that this is an experimental approach to understand the metabolic pathways and may not be therapeutically relevant.

  • Gastrointestinal (GI) Tract Conditions: Factors such as pH, motility, and the presence of food can significantly influence drug absorption.[3]

    • Standardize Dosing Conditions: Ensure that all subjects are fasted for a consistent period before and after dosing. If a food effect is suspected, conduct a formal food-effect study.

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters can limit the absorption of drugs. While not specifically documented for this compound, this is a common mechanism for reduced bioavailability.[4]

    • Investigate P-gp Inhibition: In preclinical models, co-administration with a P-gp inhibitor like elacridar could help determine if efflux is a limiting factor.[4]

Issue: Lower Than Expected In Vivo Efficacy Despite Adequate Dosing

This could be a direct consequence of suboptimal bioavailability, leading to insufficient drug concentration at the target site.

Possible Causes and Solutions:

  • Poor Solubility and Dissolution Rate: The physicochemical properties of the drug substance can limit its dissolution in the GI tract, which is a prerequisite for absorption.[3][5]

    • Particle Size Reduction: Increasing the surface area of the drug by techniques like micronization or nanomilling can enhance the dissolution rate.[6][7]

    • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state, often by spray drying with a polymer, can improve its solubility and dissolution.[6][8]

  • Formulation-Related Issues: The excipients and the dosage form itself play a crucial role in drug release and absorption.[9]

    • Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

Q2: What are the main factors limiting the bioavailability of this compound?

The most significant factor identified is its extensive metabolism.[1] At least six different metabolites have been detected in human plasma.[1][2] While not explicitly stated for this compound, general factors that can limit oral bioavailability for compounds of this class include poor aqueous solubility, efflux by transporters like P-glycoprotein, and degradation in the GI tract.[3][4][5]

Q3: What formulation strategies could potentially improve this compound bioavailability?

Based on general principles for enhancing the bioavailability of challenging compounds, the following strategies could be investigated for this compound:[6][7][8][9][10]

  • Solubility Enhancement:

    • Particle size reduction (micronization, nanomilling)

    • Amorphous solid dispersions

    • Use of solubilizing excipients (e.g., cyclodextrins)

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Nanostructured Lipid Carriers (NLCs)

  • Prodrug Approach:

    • Chemically modifying this compound to create a more soluble or permeable prodrug that converts to the active form in vivo.[13][14]

Q4: How can I assess the bioavailability of a new this compound formulation?

A standard approach involves a pharmacokinetic (PK) study in a relevant animal model. This typically involves:

  • Administering the new formulation orally to one group of animals.

  • Administering a solution of this compound intravenously to another group to determine the absolute bioavailability.

  • Collecting blood samples at various time points.

  • Quantifying the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.[2]

  • Calculating key PK parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

ParameterValueReference
Time to Peak Plasma Level (Tmax)4 - 8 hours[1]
Terminal Half-Life (T1/2)20 hours[1]
Apparent Clearance (Cl/F)~3 L/h[1]
Apparent Volume of Distribution (V/F)>70 L[1]
Number of Metabolites IdentifiedAt least six[1][2]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study to Evaluate a Novel this compound Formulation

1. Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a novel this compound formulation in a rodent model.

2. Materials:

  • Novel this compound formulation

  • This compound analytical standard

  • Vehicle for oral and intravenous administration

  • Test subjects (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • LC-MS/MS system[2]

3. Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dosing:

    • Oral Group (n=6): Administer the novel this compound formulation at a predetermined dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous Group (n=6): Administer this compound in a suitable vehicle at a lower dose (e.g., 2 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at the following time points:

    • Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples using solid-phase extraction.[2]

    • Quantify the concentration of this compound using a validated LC-MS/MS method.[2]

  • Data Analysis:

    • Calculate plasma concentration versus time profiles for each animal.

    • Use pharmacokinetic software to determine parameters such as AUC, Cmax, Tmax, and half-life.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_outcome Outcome F1 Initial this compound API F2 Particle Size Reduction (e.g., Micronization) F1->F2 F3 Amorphous Solid Dispersion F1->F3 F4 Lipid-Based Formulation (e.g., SEDDS) F1->F4 T1 Dissolution Testing F2->T1 Test Dissolution Rate F3->T1 F4->T1 T2 In Vivo PK Study (Rodent Model) T1->T2 Select Lead Formulations T3 Data Analysis (AUC, Cmax, F%) T2->T3 Quantify Plasma Levels O1 Optimized Formulation with Improved Bioavailability T3->O1 Compare to Control

Caption: Workflow for developing and testing new this compound formulations.

G D This compound (Physicochemical Properties) A1 Dissolution in GI Tract D->A1 Solubility A2 Permeation across Intestinal Wall A1->A2 Dissolved Drug M1 First-Pass Metabolism (Liver) A2->M1 Portal Vein Transport M2 Systemic Circulation (Bioavailable Drug) M1->M2 Post-Metabolism

Caption: Key physiological barriers affecting oral bioavailability of this compound.

References

Technical Support Center: ABT-518 Degradation and Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the degradation and metabolite identification of ABT-518. The information is intended to assist researchers in designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is known about the stability of this compound and its degradation pathways?

A1: Currently, there is limited publicly available data specifically detailing the forced degradation of this compound under various stress conditions such as acid, base, oxidation, heat, or light. As a matrix metalloproteinase (MMP) inhibitor, its stability can be influenced by its functional groups. For instance, some MMP inhibitors with hydroxamic acid moieties have been shown to be susceptible to thermal degradation. However, without specific studies on this compound, its degradation profile under forced conditions is not definitively established.

Q2: How many metabolites of this compound have been identified in humans?

A2: Studies have shown that this compound is extensively metabolized in humans, with at least six different metabolites being detected in plasma.[1]

Q3: Is there a validated analytical method for the quantification of this compound and its metabolites?

A3: Yes, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed and validated for the quantitative analysis of this compound and the screening of its six known metabolites in human plasma.[1] This method has been successfully applied in a phase I clinical study.

Q4: What are the known metabolic pathways for this compound?

A4: The specific metabolic pathways for this compound have not been detailed in publicly accessible literature. General metabolic transformations for pharmaceutical compounds can include oxidation, hydrolysis, and conjugation. To elucidate the specific pathways for this compound, dedicated metabolism studies using techniques like high-resolution mass spectrometry and NMR would be required.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution during LC-MS/MS analysis. Inappropriate mobile phase pH.An alkaline mobile phase (e.g., pH 10) has been shown to improve peak shape and sensitivity for this compound and its metabolites.
Column degradation.Use a robust C18 column suitable for high pH mobile phases.
Suboptimal gradient elution.Optimize the gradient profile to ensure adequate separation of the parent drug and its metabolites.
Low recovery of this compound from plasma samples. Inefficient extraction method.A simple solid-phase extraction (SPE) on phenyl cartridges has been reported to be effective.
Analyte instability during sample processing.While analyte stability was not reported as a critical issue in one study, it is good practice to keep samples on ice and process them promptly.
Inconsistent quantification results. Matrix effects in the mass spectrometer.Utilize a stable isotope-labeled internal standard for this compound to normalize for any matrix-induced signal suppression or enhancement.
Improper calibration curve.Ensure the calibration range covers the expected concentrations of this compound and its metabolites in the samples. The dynamic range in a reported study was 10 to 1000 ng/mL.
Difficulty in identifying unknown degradation products. Insufficient fragmentation in MS/MS.Optimize collision energy to obtain informative fragment ions for structural elucidation.
Low concentration of degradation products.Concentrate the sample or use a more sensitive mass spectrometer.
Co-elution of multiple products.Adjust the chromatographic method to improve separation.

Data Presentation

As specific quantitative data on the forced degradation of this compound is not publicly available, the following table presents a hypothetical degradation profile to illustrate how such data could be structured.

Table 1: Hypothetical Forced Degradation of this compound under Various Stress Conditions

Stress Condition% this compound DegradedNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h15.22DP-1 (Hydrolysis Product)
0.1 M NaOH, 60°C, 24h25.83DP-2 (Hydrolysis Product)
3% H₂O₂, RT, 24h8.51DP-3 (Oxidation Product)
80°C, 48h5.11DP-4 (Thermal Product)
UV Light (254 nm), 24h2.30-

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound and its Metabolites in Human Plasma

This protocol is based on a published method and can be used as a starting point for experimental setup.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a phenyl SPE cartridge with methanol followed by water.

  • Load 500 µL of human plasma onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute this compound and its metabolites with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size)

  • Mobile Phase: Methanol : 10 mM Ammonium Hydroxide (80:20, v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Instrument: Triple-quadrupole mass spectrometer (e.g., API2000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each of its six metabolites need to be determined.

Visualizations

Logical Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC/UPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC MS MS/MS Detection HPLC->MS Characterization Structure Elucidation MS->Characterization Pathway Degradation Pathway Characterization->Pathway Method Stability-Indicating Method Pathway->Method Drug This compound Drug Substance Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: A logical workflow for conducting a forced degradation study of this compound.

Hypothetical Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ABT518 This compound Oxidation Oxidation ABT518->Oxidation Hydrolysis Hydrolysis ABT518->Hydrolysis Metabolite1 Metabolite 1 (Oxidized) Oxidation->Metabolite1 Metabolite2 Metabolite 2 (Hydrolyzed) Hydrolysis->Metabolite2 Glucuronidation Glucuronidation Metabolite3 Metabolite 3 (Glucuronide Conjugate) Glucuronidation->Metabolite3 Sulfation Sulfation Metabolite4 Metabolite 4 (Sulfate Conjugate) Sulfation->Metabolite4 Metabolite1->Glucuronidation Metabolite2->Sulfation

References

Technical Support Center: Optimizing ABT-518 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-518 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in angiogenesis (new blood vessel formation) and tumor metastasis.[3][4][5] By inhibiting MMP-2 and MMP-9, this compound can suppress these processes, making it a compound of interest in cancer research.[2][6]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent. Based on published data, a starting range of 0.5 µM to 5 µM is recommended for initial experiments. For example, in studies with human umbilical vein endothelial cells (HUVECs), concentrations of 0.5 µM and 2.5 µM have been used to suppress tube formation. For antiproliferative activity in human breast cancer cell lines, IC50 values have been observed in the 0.5-5 µM range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. It is crucial to check the manufacturer's instructions for specific solubility information. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the effect of this compound on my cells?

A4: The effect of this compound can be evaluated using various in vitro assays, depending on your research question. Common assays include:

  • Cell Viability/Proliferation Assays (e.g., MTT, XTT): To determine the cytotoxic or cytostatic effects of this compound.

  • Angiogenesis Assays (e.g., Tube Formation Assay): To assess the anti-angiogenic potential of this compound, particularly with endothelial cells like HUVECs.

  • MMP Activity Assays (e.g., Gelatin Zymography): To confirm the inhibitory effect of this compound on MMP-2 and MMP-9 activity.[7][8][9]

  • Cell Migration/Invasion Assays (e.g., Transwell Assay): To investigate the impact of this compound on cancer cell motility.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound
Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose for your specific cell line.
Compound Instability Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low MMP Expression in Cells Confirm that your cell line expresses detectable levels of MMP-2 and MMP-9 using techniques like gelatin zymography, Western blot, or qPCR before initiating inhibitor studies.
Cell Culture Conditions Ensure consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses.
Problem 2: High Cell Death or Cytotoxicity
Possible Cause Troubleshooting Steps
Concentration Too High Lower the concentration of this compound. Perform a dose-response curve to identify a concentration that inhibits the target without causing excessive cell death.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control.
Off-Target Effects At very high concentrations, off-target effects may occur. Lowering the concentration to a more specific range is recommended.
Problem 3: Precipitate Formation in Culture Medium
Possible Cause Troubleshooting Steps
Poor Solubility Ensure the stock solution is fully dissolved before diluting into the cell culture medium. Pre-warm the cell culture medium to 37°C before adding the this compound working solution.
Interaction with Media Components Some components of the serum or media supplements may interact with the compound. Consider using a serum-free medium for the duration of the treatment if compatible with your cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][12]

  • Carefully remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)[13]

  • Basement membrane extract (e.g., Matrigel™ or Geltrex™)

  • 96-well plate

  • This compound

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound or a vehicle control.

  • Seed the HUVECs onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Gelatin Zymography

This technique detects the activity of gelatinases (MMP-2 and MMP-9).[7][8][9]

Materials:

  • Conditioned cell culture medium (serum-free)

  • SDS-PAGE gels copolymerized with 0.1% gelatin[14]

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Culture cells in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.

  • Determine the protein concentration of the conditioned medium.

  • Mix equal amounts of protein with zymogram sample buffer. Do not heat or boil the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.[14]

  • After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer at 37°C for 18-24 hours to allow for gelatin degradation by the MMPs.[14]

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of MMP activity will appear as clear bands on a blue background, corresponding to the molecular weights of MMP-2 and MMP-9.

Visualizations

ABT_518_Mechanism_of_Action cluster_ECM Extracellular Matrix (ECM) cluster_Cell Tumor/Endothelial Cell ECM Collagen, Laminin, etc. Angiogenesis Angiogenesis ECM->Angiogenesis Metastasis Tumor Metastasis ECM->Metastasis Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation Pro_MMP9 Pro-MMP-9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation Active_MMP2->ECM Degradation Active_MMP9->ECM Degradation ABT518 This compound ABT518->Active_MMP2 Inhibition ABT518->Active_MMP9 Inhibition

Caption: Mechanism of action of this compound in inhibiting angiogenesis and metastasis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock (e.g., in DMSO) C Dose-Response Experiment (e.g., MTT Assay) A->C B Culture Cells (e.g., HUVEC, Cancer Cells) B->C D Functional Assays (e.g., Tube Formation, Zymography) C->D E Data Collection (e.g., Absorbance, Imaging) D->E F Statistical Analysis E->F G Determine Optimal Concentration F->G

Caption: Workflow for optimizing this compound concentration in cell culture.

Troubleshooting_Tree Start Experiment with this compound Q1 Inconsistent or No Effect? Start->Q1 A1_1 Check Concentration (Dose-Response) Q1->A1_1 Yes Q2 High Cytotoxicity? Q1->Q2 No A1_1->Q1 A1_2 Verify Compound Stability (Fresh Aliquots) A1_2->Q1 A1_3 Confirm MMP Expression (Zymography) A1_3->Q1 A2_1 Lower Concentration Q2->A2_1 Yes Q3 Precipitate Forms? Q2->Q3 No A2_1->Q2 A2_2 Check Solvent Control A2_2->Q2 A3_1 Ensure Full Solubilization Q3->A3_1 Yes End Successful Experiment Q3->End No A3_1->Q3 A3_2 Consider Serum-Free Medium A3_2->Q3

References

Technical Support Center: Preventing ABT-518 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the matrix metalloproteinase (MMP) inhibitor ABT-518, ensuring its proper solubilization in experimental media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent and selective inhibitor of matrix metalloproteinases, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B). These enzymes are involved in the degradation of the extracellular matrix and play a crucial role in cancer progression, including tumor growth, invasion, and metastasis.[1][2] this compound is used in research to study the roles of MMP-2 and MMP-9 in these processes and to evaluate its potential as a therapeutic agent.

Q2: I'm observing a cloudy or hazy appearance in my cell culture media after adding this compound. What could be the cause?

A2: A cloudy or hazy appearance, or the presence of visible particles, is a strong indication of compound precipitation. This compound is known to be soluble in DMSO but not in water. Precipitation in aqueous cell culture media is a common issue for poorly soluble compounds and can be influenced by several factors including:

  • High final concentration: Exceeding the solubility limit of this compound in the specific cell culture medium.

  • Improper dilution technique: Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to "crash out" of solution.

  • pH of the media: The solubility of many compounds is pH-dependent. While an alkaline pH of around 10 has been shown to improve this compound solubility for analytical purposes, the physiological pH of cell culture media (typically 7.2-7.4) may be less optimal.[3]

  • Media components: Interactions with components in the cell culture media, such as salts and proteins, can affect solubility.

  • Temperature: Changes in temperature during preparation and incubation can influence solubility.

Q3: What is the recommended solvent and stock concentration for this compound?

A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). To minimize the risk of precipitation and cellular toxicity, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium.[4] The final concentration of DMSO in the cell culture should be kept as low as possible, ideally not exceeding 0.1%, to avoid solvent-induced artifacts.[4]

Q4: How can the presence of serum in the media affect this compound solubility?

A4: The presence of fetal bovine serum (FBS) or other sera can have a variable effect on the solubility of poorly soluble compounds. Serum proteins, such as albumin, can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to the formation of protein-drug aggregates.[5] The exact effect on this compound is not well-documented, and it is recommended to empirically test the compound's stability in both serum-free and serum-containing media if precipitation is a concern.

Troubleshooting Guide: Preventing this compound Precipitation

If you are encountering precipitation with this compound, follow these systematic troubleshooting steps.

Experimental Protocol: Preparation of this compound Working Solutions

This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is completely dissolved by gentle vortexing or brief sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Perform Serial Dilutions (if necessary):

    • If a wide range of concentrations is being tested, perform serial dilutions of the high-concentration stock in 100% DMSO.

  • Dilution into Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • To prepare the final working solution, perform a stepwise dilution. First, make an intermediate dilution of the DMSO stock in a small volume of pre-warmed serum-free medium.

    • Add this intermediate dilution dropwise to the final volume of pre-warmed cell culture medium (with or without serum) while gently swirling the container. This gradual dilution helps to prevent the compound from precipitating out of solution.

    • The final DMSO concentration should be kept below 0.1%.

Troubleshooting Steps
Problem Potential Cause Recommended Solution
Precipitation upon dilution into media Final concentration exceeds solubility limit.Test a lower final concentration of this compound.
Rapid dilution from DMSO stock.Follow the stepwise dilution protocol described above.
pH of the media is not optimal for solubility.While altering media pH is generally not recommended for cell culture, you can test the solubility of this compound in buffers with slightly different pH values (e.g., pH 7.0 to 8.0) in a cell-free system to understand its pH-solubility profile. Note that a pH of ~10 was found to be optimal for analytical purposes, but this is not suitable for cell culture.[3]
Precipitation observed after incubation Compound instability at 37°C.Assess the stability of this compound in your specific cell culture medium over the time course of your experiment in a cell-free setup.
Interaction with media components.Test the solubility of this compound in a simpler buffered solution like PBS to determine if specific media components are contributing to precipitation.
Evaporation of media leading to increased concentration.Ensure proper humidification in the incubator and use appropriate culture vessel sealing to prevent evaporation.
Data Summary: General Guidelines for Poorly Soluble Compounds
Parameter General Recommendation Rationale
Primary Solvent 100% DMSOHigh solubilizing power for many organic compounds.
Stock Concentration 1-10 mMAllows for small volumes to be used for final dilutions, minimizing solvent effects.
Final DMSO Concentration in Media ≤ 0.1%Minimizes solvent toxicity and off-target effects on cells.[4]
Dilution Method Stepwise, gradual dilution into pre-warmed mediaReduces the shock of transferring the compound from an organic solvent to an aqueous environment.
Media Temperature for Dilution 37°CMimics the experimental conditions and can aid in solubility.

Visualizing Key Concepts

Logical Troubleshooting Workflow for this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Test lower concentrations check_concentration->lower_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No solution Problem Resolved lower_concentration->solution improve_dilution Action: Use stepwise dilution into pre-warmed media check_dilution->improve_dilution No check_stability Is the compound stable in the media at 37°C? check_dilution->check_stability Yes improve_dilution->solution test_stability Action: Perform a stability test in cell-free media check_stability->test_stability No check_media_components Are media components causing precipitation? check_stability->check_media_components Yes test_stability->solution test_in_pbs Action: Test solubility in PBS check_media_components->test_in_pbs Potentially test_in_pbs->solution

Caption: A flowchart outlining the steps to diagnose and resolve this compound precipitation issues.

Signaling Pathway of MMP-2 and MMP-9 Inhibition by this compound

G This compound Inhibition of MMP-2/9 Signaling cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM_Components ECM Components (e.g., Collagen) Degradation ECM Degradation ECM_Components->Degradation Pro_MMP2_9 Pro-MMP-2 / Pro-MMP-9 Active_MMP2_9 Active MMP-2 / MMP-9 Pro_MMP2_9->Active_MMP2_9 Activation Active_MMP2_9->Degradation ABT518 This compound ABT518->Active_MMP2_9 Inhibits Cell_Processes Tumor Cell Invasion, Metastasis, Angiogenesis Degradation->Cell_Processes Promotes

References

Technical Support Center: ABT-518 and Related MMP-2/9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance based on publicly available information on the matrix metalloproteinase (MMP) inhibitor ABT-518 and the broader class of selective MMP-2 and MMP-9 inhibitors. Specific preclinical toxicity data for this compound is not extensively published. Therefore, this guide is intended to support researchers in designing and troubleshooting their own in-vivo studies by providing general principles and protocols. Always consult relevant institutional and regulatory guidelines for animal research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable, and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9. It belongs to the phenoxyphenyl sulfone class of retrohydroxamate MMP inhibitors. Its mechanism of action is to block the enzymatic activity of MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix. These enzymes play a role in pathological processes such as tumor invasion, metastasis, and angiogenesis.

Q2: Why was a selective MMP-2/9 inhibitor like this compound developed?

A2: Early, broad-spectrum MMP inhibitors were associated with significant dose-limiting toxicities in clinical trials, most notably musculoskeletal syndrome (MSS).[1][2][3] It was later discovered that the inhibition of other MMPs, not MMP-2 or MMP-9, was likely responsible for these side effects.[1] The development of selective inhibitors like this compound aimed to achieve therapeutic efficacy while avoiding the toxicities associated with non-selective MMP inhibition.[4]

Q3: What are the potential class-related toxicities of MMP inhibitors to be aware of in animal models?

A3: While selective MMP-2/9 inhibitors are designed to have an improved safety profile, researchers should be aware of potential class-related toxicities observed with broader-spectrum agents. These can include:

  • Musculoskeletal issues: Though less likely with selective inhibitors, monitoring for any signs of joint stiffness, pain, or inflammation is prudent.

  • Gastrointestinal toxicity: Some MMP inhibitors have been linked to GI issues.[5]

  • Skin reactions: Rashes and other dermatological effects have been reported with some MMP inhibitors.[5]

  • Unforeseen off-target effects: Depending on the chemical structure, off-target interactions with other metalloproteinases (e.g., ADAMs) can occur.[1]

Q4: Are there any known drug-drug interactions with this compound or other MMP inhibitors?

A4: Specific drug-drug interaction studies for this compound in animal models are not widely published. However, as with any investigational compound, it is crucial to consider the metabolic pathways of this compound and any co-administered agents. Some studies have suggested that toxicities with MMP inhibitors could arise from specific drug-drug interactions.[5]

Troubleshooting Guide

Issue 1: Unexpected inflammatory response or skin reactions in treated animals.

  • Question: We are observing localized inflammation and/or skin rashes in our rodent model treated with an MMP-2/9 inhibitor. What could be the cause and how should we investigate?

  • Answer:

    • Rule out vehicle effects: First, ensure that the vehicle used for drug administration is not causing the irritation. Include a vehicle-only control group in your study design.

    • Histopathological analysis: Collect skin and other affected tissues for histopathological examination to characterize the nature of the inflammatory infiltrate.

    • Dose-response assessment: Determine if the effect is dose-dependent. A dose reduction may mitigate the issue while retaining efficacy.

    • Cytokine profiling: Analyze plasma or tissue homogenates for key inflammatory cytokines to understand the underlying mechanism.

    • Consider off-target effects: The observed inflammation could be an off-target effect. While this compound is selective for MMP-2 and MMP-9, cross-reactivity with other enzymes at high concentrations cannot be entirely ruled out without specific testing.

Issue 2: Signs of musculoskeletal distress (e.g., altered gait, joint swelling).

  • Question: Our animals are showing signs of joint stiffness and altered movement after several weeks of treatment. Isn't this unexpected for a selective MMP-2/9 inhibitor?

  • Answer:

    • Confirm the observation: Use a standardized scoring system to objectively assess gait and joint condition.

    • Histopathology of joints: At necropsy, perform a thorough histopathological evaluation of synovial joints to look for signs of inflammation, fibrosis, or cartilage degradation.

    • Review the literature: While selective MMP-2/9 inhibition is not typically associated with MSS, it is a known side effect of broad-spectrum MMP inhibitors.[2][3] It is important to document this finding thoroughly.

    • Measure drug exposure: Analyze plasma levels of the inhibitor to ensure they are within the expected therapeutic range and not excessively high.

Issue 3: Lack of efficacy in a tumor model.

  • Question: We are not observing the expected anti-tumor or anti-metastatic effect in our xenograft model. What should we check?

  • Answer:

    • Confirm target engagement: It is crucial to verify that the drug is inhibiting its target in the tumor microenvironment. This can be done by measuring MMP-2 and MMP-9 activity in tumor tissue lysates using techniques like gelatin zymography.

    • Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen is achieving and maintaining sufficient drug concentrations in the plasma and tumor tissue to inhibit the target.

    • Role of the target in the model: Confirm that MMP-2 and/or MMP-9 are indeed crucial for tumor progression in the specific cancer cell line and animal model you are using. Their expression and activity can vary significantly.

    • Timing of administration: Some studies suggest that MMP inhibitors are more effective in the early stages of tumor development rather than in late-stage, established tumors.[3]

Quantitative Data Summary

As specific preclinical toxicity data for this compound is not publicly available, the following table is provided as a template for researchers to record their own findings during a subchronic toxicity study in a rodent model.

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Body Weight Change (%)
Clinical Observations
Behavioral Changes
Dermal Scores
Hematology
WBC (10^3/µL)
RBC (10^6/µL)
Platelets (10^3/µL)
Clinical Chemistry
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Creatinine (mg/dL)
Organ Weights (g)
Liver
Kidneys
Spleen
Histopathology
Liver
Kidneys
Joints

Key Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2/9 Activity

  • Sample Preparation: Homogenize tissue samples in a non-reducing lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel containing gelatin. Run the gel under non-reducing conditions at 4°C.

  • Enzyme Renaturation: After electrophoresis, wash the gel in a renaturation buffer (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 18-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands on a blue background, corresponding to the molecular weights of pro- and active MMP-2 and MMP-9.

Protocol 2: General Rodent Toxicity Study Design

  • Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Group Allocation: Assign animals to a vehicle control group and at least three dose groups (low, mid, high). A typical group size is 10 animals per sex.

  • Dosing: Administer this compound or the test compound via the intended clinical route (e.g., oral gavage) daily for the study duration (e.g., 28 days for a subchronic study).[6]

  • In-life Monitoring: Conduct daily clinical observations for signs of toxicity. Record body weights weekly and food consumption.[7]

  • Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis.[6][7]

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Record organ weights and collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.[7]

Visualizations

MMP_Inhibition_Pathway cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) Pro_MMPs Pro-MMP-2 / Pro-MMP-9 Active_MMPs Active MMP-2 / MMP-9 Pro_MMPs->Active_MMPs Activation ECM_Components Collagen, Gelatin, etc. Active_MMPs->ECM_Components Degradation Degraded_ECM Degraded Fragments Pathological_Processes Tumor Invasion, Angiogenesis, Metastasis Degraded_ECM->Pathological_Processes Promotes ABT518 This compound ABT518->Active_MMPs Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Toxicity Study Initiation acclimatization Animal Acclimatization start->acclimatization grouping Group Allocation (Vehicle, Low, Mid, High Dose) acclimatization->grouping dosing Daily Dosing (e.g., 28 days) grouping->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring termination Study Termination monitoring->termination necropsy Necropsy & Organ Weight termination->necropsy blood Blood Collection termination->blood tissue Tissue Collection termination->tissue analysis Data Analysis & Reporting necropsy->analysis hematology Hematology blood->hematology clinchem Clinical Chemistry blood->clinchem histopath Histopathology tissue->histopath hematology->analysis clinchem->analysis histopath->analysis

Caption: General workflow for a preclinical toxicity study.

Troubleshooting_Logic cluster_inflammation Inflammation/Toxicity Issues cluster_efficacy Efficacy Issues observation Unexpected Observation (e.g., Inflammation, No Efficacy) check_vehicle Check Vehicle Control observation->check_vehicle Toxicity? check_pkpd Check PK/PD observation->check_pkpd No Efficacy? dose_response Assess Dose-Response check_vehicle->dose_response histology_tox Perform Histopathology dose_response->histology_tox check_target Confirm Target Engagement (Zymography) check_pkpd->check_target check_model Validate Animal Model check_target->check_model

Caption: Troubleshooting logic for in-vivo studies.

References

Technical Support Center: Minimizing Variability in ABT-518 Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in preclinical studies involving the matrix metalloproteinase (MMP) inhibitor, ABT-518.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1][2] These enzymes are crucial for the degradation of the extracellular matrix, a key process in angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis.[1][2] By inhibiting MMP-2 and MMP-9, this compound is designed to impede these processes.

Q2: What are the most common sources of variability in in vitro angiogenesis assays?

Variability in in vitro angiogenesis assays, such as the endothelial cell tube formation assay, can arise from several factors:

  • Cell-related factors: The type of endothelial cells used (e.g., HUVECs), their passage number, and overall health can significantly impact results.[3][4]

  • Matrix preparation: The type, concentration, and gelling process of the extracellular matrix (e.g., Matrigel®) are critical.[5] Inconsistent matrix thickness can lead to variable tube formation.

  • Seeding density: Both too few and too many cells can result in incomplete or clustered tube formation, respectively.[4][5]

  • Incubation time: The optimal time for tube formation can vary, and if not monitored, can lead to observing tube degradation.[6][7]

Q3: How can I minimize variability in my animal models for angiogenesis studies?

To reduce variability in animal models of angiogenesis:

  • Model Selection: Choose a model that is appropriate for the specific scientific question. Commonly used models include the mouse retina, aortic ring, and Matrigel plug assays.[8]

  • Animal Strain and Age: Use a consistent animal strain and age group throughout the study, as these factors can influence the angiogenic response.

  • Compound Administration: Ensure consistent and accurate dosing of this compound.

  • Standardized Procedures: All surgical and experimental procedures should be highly standardized to minimize operational variability.

  • Blinding: Whenever possible, experiments and data analysis should be performed in a blinded manner to reduce bias.

Troubleshooting Guides

Troubleshooting High Variability in Endothelial Cell Tube Formation Assays
Problem Potential Cause Recommended Solution
Inconsistent tube formation across replicate wells Uneven coating of the extracellular matrix.Ensure the matrix solution is evenly spread across the well surface. Gently tap the plate to distribute the matrix uniformly before incubation. Keep the plate on a level surface during gelling.
Inconsistent cell seeding density.Use a calibrated pipette and ensure the cell suspension is homogenous before seeding each well.
"No tube formation" in positive control wells Poor cell health or high cell passage number.Use low-passage endothelial cells that are in the logarithmic growth phase. Regularly check for signs of stress or contamination.[4]
Suboptimal matrix concentration or quality.Use a fresh aliquot of extracellular matrix and ensure the protein concentration is adequate (typically >10 mg/ml).[5]
Tube formation observed in negative control wells High cell seeding density.Optimize the cell seeding density for your specific endothelial cell type.[5]
Presence of growth factors in the basal medium.Use a growth factor-reduced or serum-free medium for the assay to establish a proper baseline.
Troubleshooting Inconsistent Results in MMP Inhibition Assays
Problem Potential Cause Recommended Solution
High background signal Non-specific binding of detection reagents.Include appropriate blocking steps in your protocol and ensure all washing steps are thorough.
Autohydrolysis of the substrate.Run parallel controls without the enzyme to determine the rate of spontaneous substrate degradation.
Low signal-to-noise ratio Inactive enzyme.Use a fresh aliquot of MMP enzyme and verify its activity with a known inhibitor as a positive control.
Substrate degradation.Aliquot and store the substrate as recommended by the manufacturer to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against various Matrix Metalloproteinases

MMP TargetIC50 (nM)
MMP-18,900
MMP-20.78
MMP-90.50
Data sourced from a 2004 publication by Wada, C. K.[2]

Experimental Protocols

Detailed Methodology for Endothelial Cell Tube Formation Assay

This protocol is adapted for testing the anti-angiogenic potential of an MMP inhibitor like this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Reduced Growth Factor Basement Membrane Extract (e.g., Matrigel®)

  • 96-well tissue culture plates

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control

  • Positive control (e.g., a known angiogenesis inhibitor)

  • Calcein AM (for fluorescent visualization)

Procedure:

  • Plate Coating:

    • Thaw the reduced growth factor basement membrane extract on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.

    • Ensure the entire surface of each well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation:

    • Culture HUVECs to approximately 80% confluency.

    • Harvest the cells using trypsin and neutralize.

    • Resuspend the cells in a serum-free or low-serum medium at a concentration of 2 x 105 cells/mL.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell suspension medium. Also, prepare vehicle and positive controls.

    • Add 100 µL of the cell suspension (containing the respective treatments) to each gel-coated well. This results in a final cell density of 2 x 104 cells/well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor tube formation periodically under a microscope.

  • Visualization and Quantification:

    • After the desired incubation period, carefully remove the medium.

    • Add 100 µL of media containing Calcein AM to each well and incubate for 30 minutes at 37°C.

    • Visualize the tube network using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Mandatory Visualizations

ABT518_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Endothelial Cell ECM_Components ECM Components (e.g., Collagen) Angiogenesis Angiogenesis (Cell Migration, Proliferation, Tube Formation) ECM_Components->Angiogenesis Enables MMPs MMP-2 / MMP-9 MMPs->ECM_Components Degradation ABT518 This compound ABT518->MMPs Inhibits

Caption: this compound inhibits MMP-2/9, preventing ECM degradation and subsequent angiogenesis.

Troubleshooting_Workflow Start High Variability in Tube Formation Assay Check_Matrix Is the ECM coating uniform? Start->Check_Matrix Check_Cells Are cell density and health consistent? Check_Matrix->Check_Cells Yes Optimize_Matrix Re-optimize matrix coating protocol Check_Matrix->Optimize_Matrix No Check_Reagents Are reagents (media, etc.) consistent? Check_Cells->Check_Reagents Yes Optimize_Cells Optimize cell seeding density and use low passage cells Check_Cells->Optimize_Cells No Standardize_Reagents Use same lot of reagents for all experiments Check_Reagents->Standardize_Reagents No Re_Run Re-run Experiment Check_Reagents->Re_Run Yes Optimize_Matrix->Re_Run Optimize_Cells->Re_Run Standardize_Reagents->Re_Run

Caption: A logical workflow for troubleshooting high variability in tube formation assays.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MMP_Assay MMP Inhibition Assay (Determine IC50) Tube_Formation Endothelial Tube Formation Assay MMP_Assay->Tube_Formation Inform Dosing Aortic_Ring Aortic Ring Assay Tube_Formation->Aortic_Ring Validate Anti-Angiogenic Effect Matrigel_Plug Matrigel Plug Assay Aortic_Ring->Matrigel_Plug Tumor_Model Tumor Xenograft Model Matrigel_Plug->Tumor_Model Confirm Efficacy

Caption: A typical preclinical experimental workflow for evaluating an angiogenesis inhibitor.

References

Validation & Comparative

A Comparative Analysis of ABT-518 and Other Retrohydroxamate Inhibitors in Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer and inflammatory disease research, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of therapeutic development. Among the various classes of MMP inhibitors, retrohydroxamates have emerged as a promising group of potent and selective agents. This guide provides a detailed comparison of ABT-518, a notable retrohydroxamate inhibitor, with its predecessor ABT-770 and other analogs, focusing on their inhibitory activity, selectivity, and the experimental methodologies used for their evaluation.

Performance Comparison of Retrohydroxamate Inhibitors

This compound, a phenoxyphenyl sulfone retrohydroxamate, was developed by Abbott Laboratories as a second-generation inhibitor following toxicity issues observed with the earlier biaryl ether retrohydroxamate, ABT-770.[1] The primary concern with ABT-770 was its metabolism to an amine metabolite that induced phospholipidosis.[1] This led to the design of this compound with a modified structure aimed at mitigating this toxicity while retaining potent and selective MMP inhibition.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various MMP enzymes. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is determined by comparing its IC50 values across different MMPs. High selectivity is desirable to minimize off-target effects.

Below is a summary of the reported IC50 values for this compound and its related retrohydroxamate inhibitors against key MMPs implicated in cancer progression and inflammation.

CompoundMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)
This compound >10000.91.2
ABT-770 >10003.7120
Compound 13a 820.30.2

Data sourced from Wada, C. K., et al. (2002). J. Med. Chem., 45(1), 219–232.

As the data indicates, this compound demonstrates high potency against MMP-2 and MMP-9, with significantly less activity against MMP-1, a desirable profile for avoiding certain side effects associated with broad-spectrum MMP inhibition. While its direct predecessor, ABT-770, also showed selectivity for gelatinases over MMP-1, this compound exhibits improved potency against MMP-9. Compound 13a, a sulfone analog of ABT-770, displayed exceptional potency against both MMP-2 and MMP-9 but suffered from a loss of selectivity against MMP-1 and poor oral bioavailability, highlighting the delicate structure-activity relationship in this class of inhibitors.

Mechanism of Action: Targeting the MMP Catalytic Domain

Retrohydroxamate inhibitors, like this compound, function by chelating the zinc ion (Zn2+) located at the active site of the MMP enzyme. This interaction is crucial for the catalytic activity of MMPs in breaking down extracellular matrix proteins. The retrohydroxamate moiety mimics the transition state of the peptide substrate hydrolysis, leading to potent and often reversible inhibition of the enzyme.

cluster_MMP MMP Active Site cluster_Inhibitor Retrohydroxamate Inhibitor (e.g., this compound) Zn2+ Zn2+ His1 Histidine His1->Zn2+ His2 Histidine His2->Zn2+ His3 Histidine His3->Zn2+ Retrohydroxamate N(OH)CHO Retrohydroxamate->Zn2+ Chelation

Caption: Chelation of the catalytic zinc ion in the MMP active site by a retrohydroxamate inhibitor.

Experimental Protocols

The determination of the inhibitory activity (IC50 values) of compounds like this compound is typically performed using a fluorometric enzyme inhibition assay. The following provides a detailed methodology representative of such experiments.

Fluorometric MMP Inhibition Assay

Objective: To determine the in vitro inhibitory potency of test compounds against specific human matrix metalloproteinases.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplates (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: The pro-enzyme form of the MMP is activated according to the manufacturer's instructions, often involving treatment with p-aminophenylmercuric acetate (APMA). The activated enzyme is then diluted to the desired concentration in assay buffer.

  • Inhibitor Preparation: A serial dilution of the test compound is prepared in assay buffer from a stock solution in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the diluted test compound to the appropriate wells.

    • Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (substrate only).

    • Add the activated MMP enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm. The cleavage of the substrate by the MMP separates a quenched fluorophore, resulting in a detectable signal.

  • Data Analysis:

    • The initial reaction velocities (slopes of the fluorescence versus time curves) are calculated for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the "no inhibitor" control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Prepare Reagents Prepare Activated MMP, Inhibitor Dilutions, and Substrate Start->Prepare Reagents Plate Setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prepare Reagents->Plate Setup Pre-incubation Incubate at 37°C Plate Setup->Pre-incubation Initiate Reaction Add Fluorogenic Substrate Pre-incubation->Initiate Reaction Measure Fluorescence Kinetic Read in Fluorometer Initiate Reaction->Measure Fluorescence Data Analysis Calculate Slopes, % Inhibition, and IC50 Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for a typical fluorometric MMP inhibition assay.

Conclusion

The development of this compound represents a significant advancement in the design of retrohydroxamate-based MMP inhibitors. Through targeted chemical modifications, researchers were able to overcome the toxicity issues associated with the first-generation compound, ABT-770, while enhancing its inhibitory profile against key MMPs involved in pathological processes. The presented data underscores the importance of selectivity in MMP inhibitor design and provides a framework for the continued development of this promising class of therapeutic agents. The detailed experimental protocol offers a standardized approach for the evaluation and comparison of novel MMP inhibitors, ensuring robust and reproducible data for preclinical and clinical research.

References

Safety Operating Guide

Navigating the Disposal of ABT-518: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the investigational matrix metalloproteinase inhibitor, ABT-518, is critical for maintaining a safe and compliant laboratory environment. As a compound that has been evaluated in clinical trials for cancer, it requires careful handling and disposal in accordance with regulations for research and investigational drugs.

While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade and investigational chemicals provide a clear framework. This guide offers procedural, step-by-step instructions to ensure the safe and compliant disposal of this compound.

Core Principles of Chemical Disposal in a Research Setting

The disposal of any research chemical, including this compound, is governed by stringent federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal framework for hazardous waste management.[1] Laboratory personnel are responsible for the proper identification, segregation, and disposal of chemical waste.

Key tenets of safe disposal include:

  • Avoidance of sink or regular trash disposal: Hazardous chemicals should never be poured down the drain or thrown in the regular trash.[2][3]

  • Proper labeling: All waste containers must be clearly labeled with their contents.[2]

  • Segregation of incompatible materials: Different classes of chemical waste should be stored separately to prevent dangerous reactions.[2]

  • Use of designated containers: Chemical waste should be collected in appropriate, leak-proof containers.[2]

Step-by-Step Disposal Procedures for this compound

In the absence of a specific SDS for this compound, the following steps, based on general guidelines for investigational and research chemicals, should be followed:

  • Hazard Assessment: Although detailed public information is scarce, this compound, as a matrix metalloproteinase inhibitor investigated for cancer treatment, should be handled as a potentially hazardous compound. Assume it may have properties such as toxicity or other health hazards.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, such as unused powder, in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and list "this compound" and its CAS number (286845-00-9) as a constituent.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

    • Contaminated Labware: Any materials, such as vials, pipette tips, and gloves, that have come into direct contact with this compound should be disposed of as chemically contaminated solid waste. These items should be placed in a designated, lined container.

  • Storage of Waste:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.[2]

    • Store waste away from incompatible materials.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

    • Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.

For investigational drugs used in a clinical trial setting, specific protocols provided by the study sponsor must be followed. These often involve returning the unused drug to the sponsor or arranging for its destruction via incineration, with comprehensive documentation.[4][5][6]

General Chemical Hazard Considerations

When a specific SDS is unavailable, researchers should consider the potential hazards associated with a novel compound. The following table summarizes general hazard classifications to be mindful of, based on guidelines for chemical waste disposal.

Hazard CategoryDescriptionGeneral Disposal Considerations
Ignitable Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.Collect in a designated flammable waste container. Keep away from heat, sparks, and open flames.
Corrosive Aqueous solutions with a pH ≤ 2 or ≥ 12.5, and liquids that can corrode steel.Neutralize to a pH between 6 and 8 before disposal, if permitted by your institution's EHS. Otherwise, collect in a designated corrosives waste container.
Reactive Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or corrosive substances.Do not mix with other chemicals. Handle with extreme caution and consult with your EHS department for specific disposal instructions.
Toxic Wastes that are harmful or fatal when ingested or absorbed. This includes chemicals listed by the EPA as toxic.Collect in a designated toxic waste container. Minimize exposure through appropriate PPE and handling procedures.

This table presents general guidelines. Always consult your institution's EHS department for specific procedures.

Experimental Protocols for Chemical Waste Handling

While no specific experimental protocols for this compound disposal are available, the general protocol for handling and disposing of a research-grade chemical waste involves the following methodology:

  • Designation of a Satellite Accumulation Area (SAA): Identify a location in the laboratory for the temporary storage of hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Selection and Labeling: Choose a container that is compatible with the chemical waste being collected. Affix a "Hazardous Waste" label to the container and fill in all required information, including the full chemical name of all components.

  • Waste Accumulation: Add waste to the container, ensuring the container is kept closed when not in use. Do not overfill the container.

  • Request for Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, submit a request to your EHS department for waste pickup.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a research laboratory setting.

Chemical_Waste_Disposal_Workflow cluster_start Start: Chemical Waste Generated cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start Chemical Waste Generated (e.g., Unused this compound) assess_sds Consult Safety Data Sheet (SDS) start->assess_sds sds_available SDS Available? assess_sds->sds_available assess_general Assume Hazardous Properties (Toxic, Reactive, etc.) sds_available->assess_general No segregate Segregate by Hazard Class (Solid, Liquid, Halogenated, etc.) sds_available->segregate Yes assess_general->segregate collect Collect in Labeled, Compatible Hazardous Waste Container segregate->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store keep_closed Keep Container Closed store->keep_closed request_pickup Request Pickup from Environmental Health & Safety (EHS) keep_closed->request_pickup end Proper Disposal by EHS request_pickup->end

A workflow for the proper disposal of chemical waste in a laboratory.

By adhering to these general yet crucial safety and logistical procedures, researchers can ensure the proper and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting with your institution's EHS department for specific guidance.

References

Essential Safety and Logistics for Handling ABT-518

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Investigational Angiogenesis Inhibitor, ABT-518.

This document provides crucial safety protocols and operational guidance for the handling of this compound, a potent and selective inhibitor of matrix metalloproteinases (MMPs) and a thrombospondin-1 (TSP-1) mimetic.[1] Given its status as an investigational anti-cancer agent, all handling procedures should be conducted with the utmost caution, adhering to institutional and national safety regulations for hazardous drugs.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and inhalation exposure to this compound. The following table summarizes the required PPE for various handling activities.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-tested gloves- Lab coat or gown
Weighing and Reconstitution - Double pair of chemotherapy-tested gloves- Disposable gown, solid front, with back closure- ANSI-approved safety glasses or goggles- Face shield if there is a splash hazard- NIOSH-approved respirator (N95 or higher)
In Vitro/In Vivo Dosing - Double pair of chemotherapy-tested gloves- Disposable gown- Safety glasses or goggles
Waste Disposal - Double pair of chemotherapy-tested gloves- Disposable gown- Safety glasses or goggles
Spill Cleanup - Double pair of chemotherapy-tested gloves- Disposable, fluid-resistant gown- Safety glasses or goggles- Face shield- NIOSH-approved respirator

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the shipping container for any signs of damage.

  • Don a single pair of chemotherapy-tested gloves and a lab coat before opening the package.

  • Verify the container label and integrity.

  • Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials.

2. Preparation and Reconstitution:

  • All manipulations involving solid or concentrated this compound should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize aerosol generation.

  • Wear double gloves, a disposable gown, and eye protection.

  • Carefully weigh the required amount of this compound.

  • When reconstituting, slowly add the solvent to the powder to avoid aerosolization.

3. Experimental Use:

  • Ensure all personnel involved are trained in the safe handling of potent compounds.

  • Use Luer-Lok syringes and other closed systems where possible to prevent leakage.

  • Clearly label all solutions containing this compound.

  • Work on disposable, absorbent bench liners to contain any potential spills.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.

  • Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials should be placed in a clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of cytotoxic/cytostatic waste.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Chemical Fume Hood a->b c Weigh this compound b->c d Reconstitute Compound c->d e Perform In Vitro / In Vivo Dosing d->e Transfer to experiment f Record Observations e->f g Decontaminate Work Area f->g Experiment complete h Segregate Hazardous Waste g->h i Dispose of Waste per Protocol h->i j Doff PPE i->j

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.